Lapatinib-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H26ClFN4O4S |
|---|---|
Molecular Weight |
585.1 g/mol |
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[(1,1,2,2-tetradeuterio-2-methylsulfonylethyl)amino]methyl]furan-2-yl]quinazolin-4-amine |
InChI |
InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)/i11D2,12D2 |
InChI Key |
BCFGMOOMADDAQU-AREBVXNXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Lapatinib-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Lapatinib-d4, a deuterated analog of Lapatinib. It is primarily intended for use as an internal standard in analytical and pharmacokinetic research.[1] This guide covers its chemical properties, mechanism of action, and typical experimental applications, presenting data and protocols in a format accessible to research professionals.
Chemical Structure and Physicochemical Properties
This compound is the deuterium-labeled version of Lapatinib.[2] The deuterium (B1214612) atoms are located on the methylsulfonyl ethyl group, which enhances its utility as an internal standard for mass spectrometry-based quantification of Lapatinib by providing a distinct mass-to-charge ratio without significantly altering its chemical behavior.[3]
Caption: The chemical structure of this compound features deuterium atoms on the ethyl group attached to the methylsulfonyl moiety.
Physicochemical Data
The key physicochemical properties of this compound and its parent compound, Lapatinib, are summarized below for comparison.
| Property | This compound (Ditosylate Salt) | Lapatinib (Parent Compound) |
| IUPAC Name | N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl) ethyl-1, 1, 2, 2-d4)amino)methyl)furan-2-yl)quinazolin-4-amine, tosylate (1:2) [1] | N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine [4] |
| Molecular Formula | C₂₉H₂₂D₄ClFN₄O₄S · 2C₇H₈O₃S [3] | C₂₉H₂₆ClFN₄O₄S [4] |
| Formula Weight | 929.5 g/mol [3] | 581.1 g/mol [4] |
| CAS Number | 2749856-05-9 [3] | 231277-92-2 [4] |
| Purity | ≥99% deuterated forms (d₁-d₄) [3] | N/A |
| Physical Form | Solid [3][4] | Yellow Solid [4] |
| Solubility | Soluble in DMSO [3] | Water: 0.007 mg/mL [4] |
| LogP | N/A | 5.4 [4] |
| pKa | N/A | pKa1 = 3.80 (amine); pKa2 = 7.20 (amine) [4] |
Mechanism of Action
As a deuterated analog, this compound shares the same mechanism of action as Lapatinib. Lapatinib is a potent, reversible, dual tyrosine kinase inhibitor that targets the intracellular ATP-binding sites of both the Epidermal Growth Factor Receptor (EGFR/HER1/ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2). [5][6]This inhibition prevents the autophosphorylation and subsequent activation of these receptors, which are often overexpressed in various cancers, particularly HER2-positive breast cancer. [6][7] By blocking EGFR and HER2, Lapatinib disrupts downstream signaling cascades crucial for cancer cell proliferation, survival, and differentiation, primarily the PI3K/Akt and MAPK pathways. [6][7]This action leads to cell cycle arrest and apoptosis in tumor cells that rely on these pathways for growth. [6]
Signaling Pathway Inhibition
The following diagram illustrates the points of inhibition for Lapatinib within the EGFR/HER2 signaling pathways.
Caption: Lapatinib inhibits EGFR and HER2, blocking PI3K/Akt and MAPK pathways.
Experimental Protocols and Applications
The primary application of this compound is as an internal standard for the precise quantification of Lapatinib in biological matrices (e.g., plasma, serum) using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). [2][3]
General Protocol for Lapatinib Quantification using LC-MS
This protocol outlines a typical workflow for a pharmacokinetic study. Specific parameters such as column type, mobile phase composition, and mass spectrometer settings must be optimized for the particular instrumentation used.
1. Sample Preparation (Protein Precipitation):
- Thaw biological samples (e.g., plasma) on ice.
- To a 100 µL aliquot of the sample, add 10 µL of this compound internal standard (IS) working solution (e.g., at 50 ng/mL).
- Vortex for 30 seconds.
- Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).
- Vortex vigorously for 2 minutes to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for LC-MS analysis.
2. Chromatographic Separation:
- Instrumentation: A UPLC or HPLC system.
- Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient of two solvents, such as (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: Optimized for the column dimensions (e.g., 0.4 mL/min).
- Injection Volume: 5-10 µL.
3. Mass Spectrometric Detection:
- Instrumentation: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- Monitor the specific parent-to-daughter ion transition for Lapatinib.
- Monitor the specific parent-to-daughter ion transition for this compound.
- Data Analysis: Quantify the amount of Lapatinib in the sample by calculating the peak area ratio of the analyte to the internal standard (Lapatinib/Lapatinib-d4) and comparing it against a standard curve.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of a typical pharmacokinetic study utilizing this compound.
Caption: Workflow for a pharmacokinetic study using this compound as an internal standard.
Pharmacological Activity Data
While this compound is used for analytical purposes, its pharmacological activity is assumed to be identical to that of Lapatinib. The following table summarizes the in vitro inhibitory activity of Lapatinib against key receptor tyrosine kinases and various cancer cell lines.
| Target / Cell Line | Assay Type | IC₅₀ Value | Reference |
| EGFR (ErbB1) | Purified Enzyme | 10.2 nM / 19 nM | [2][3] |
| HER2 (ErbB2) | Purified Enzyme | 9.8 nM / 3 nM | [2][3] |
| A431 (Skin Cancer) | Cell Growth Inhibition | 0.14 µM | [3] |
| SK-BR-3 (Breast Cancer) | Cell Growth Inhibition | 0.124 µM | [3] |
| OD19 (Esophageal Cancer) | Cell Growth Inhibition | 0.09 µM | [3] |
| NCI-N87 (Gastric Cancer) | Cell Growth Inhibition | 0.01 µM | [3] |
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Mechanism of Action of Lapatinib and the Role of Lapatinib-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Lapatinib (B449), a dual tyrosine kinase inhibitor. It details the molecular interactions, effects on signaling pathways, and quantitative measures of its efficacy. Furthermore, it clarifies the specific role of its deuterated analog, Lapatinib-d4, in research and development.
Introduction: Lapatinib and the Role of Deuteration
Lapatinib is a potent, orally active small-molecule inhibitor of the tyrosine kinase domains associated with two key members of the ErbB receptor family: the Epidermal Growth Factor Receptor (EGFR, also known as ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2, or ErbB2).[1] Overexpression or amplification of these receptors is a driving factor in the progression of several solid tumors, most notably in HER2-positive breast cancer.
This compound is a deuterated isotopologue of Lapatinib, in which four hydrogen atoms on the methylsulfonyl ethyl group have been replaced with deuterium.[2] This substitution increases its molecular weight, allowing it to be distinguished from the non-deuterated drug by mass spectrometry. Crucially, this isotopic labeling does not alter the fundamental chemical structure or the pharmacodynamic properties of the molecule. Therefore, the mechanism of action of this compound is identical to that of Lapatinib .
Its primary application is as an internal standard for the accurate quantification of Lapatinib in biological samples (e.g., plasma, tissue) during pharmacokinetic and metabolic studies using techniques like liquid chromatography-mass spectrometry (LC-MS).[2][3][4][5]
Core Mechanism of Action: Dual Tyrosine Kinase Inhibition
Lapatinib functions as a reversible, ATP-competitive inhibitor.[1][6] It targets the intracellular kinase domains of both EGFR and HER2.[7][8] By binding to the ATP pocket of these receptors, Lapatinib prevents the receptor autophosphorylation and activation that would normally occur upon ligand binding (for EGFR) or receptor dimerization.[7]
This blockade is highly specific and occurs with a slow dissociation rate (dissociation half-life of ≥300 minutes), which may contribute to a prolonged inhibition of the receptors' kinase activity.[6][7] The inhibition of both EGFR and HER2 provides a more comprehensive blockade of oncogenic signaling compared to agents that target only one of these receptors.[1]
Inhibition of Downstream Signaling Pathways
The activation of EGFR and HER2 initiates critical downstream signaling cascades that regulate cell growth, proliferation, survival, and migration. By inhibiting the kinase function of these receptors, Lapatinib effectively blocks these pathways, primarily the PI3K/Akt and MAPK (Ras/Raf/MEK/ERK) pathways.[6][8][9]
-
PI3K/Akt Pathway: Inhibition of this pathway reduces signals that promote cell survival and growth, leading to an increase in apoptosis (programmed cell death).
-
MAPK Pathway: Blockade of this pathway disrupts signals essential for cell proliferation, contributing to cell cycle arrest, typically in the G1 phase.[10]
The dual inhibition of these pro-oncogenic pathways is the foundation of Lapatinib's antitumor activity.
Caption: Lapatinib inhibits the intracellular tyrosine kinase domains of EGFR and HER2, blocking downstream PI3K/Akt and MAPK pathways.
Quantitative Data Summary
The efficacy of Lapatinib has been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Kinase and Receptor Inhibition
This table summarizes the potency of Lapatinib against purified kinase domains and cellular receptors.
| Parameter | Target | Value (nM) | Assay Type |
| IC₅₀ | EGFR (purified) | 10.2 - 10.8 | Cell-free kinase assay[10][11] |
| IC₅₀ | HER2 (ErbB2) (purified) | 9.2 - 9.8 | Cell-free kinase assay[10][11] |
| IC₅₀ | ErbB4 (purified) | 367 | Cell-free kinase assay[10] |
| Kᵢ (app) | EGFR | 3 | Not specified[12] |
| Kᵢ (app) | HER2 (ErbB2) | 13 | Not specified[12] |
| IC₅₀ | EGFR Autophosphorylation | 170 - 210 | Cellular assay (HN5, BT474 cells)[10] |
| IC₅₀ | HER2 Autophosphorylation | 60 - 80 | Cellular assay (BT474, HN5 cells)[10] |
IC₅₀: Half maximal inhibitory concentration. Kᵢ: Apparent inhibition constant.
Table 2: Cellular Proliferation IC₅₀ Values in Breast Cancer Cell Lines
This table presents Lapatinib's potency in inhibiting the growth of various breast cancer cell lines, highlighting the correlation between HER2/EGFR expression and sensitivity.
| Cell Line | Subtype / Status | IC₅₀ (µM) |
| UACC-812 | HER2-overexpressing | 0.010[12] |
| BT474 | HER2-overexpressing | 0.025 - 0.036[10][13] |
| SK-BR-3 | HER2-overexpressing | 0.079 - 0.080[14][15] |
| EFM192A | HER2-positive | 0.193[14] |
| HCC1954 | HER2-positive | 0.417[14] |
| MDA-MB-453 | HER2-positive | 3.078 - 6.08[13][14] |
| MDA-MB-231 | Triple-Negative (High EGFR) | 7.46 - 18.6[12][14] |
| MCF-7 | ER-positive | 136.64[16] |
Table 3: Pharmacokinetic Parameters of Lapatinib
This table summarizes key pharmacokinetic data for Lapatinib following oral administration.
| Parameter | Value | Condition |
| Time to Peak (Tₘₐₓ) | ~4 hours | Single dose[17] |
| Terminal Half-life (t₁/₂) | 14.2 hours | Single dose |
| Effective Half-life (t₁/₂) | 24 hours | Multiple doses (due to accumulation)[17] |
| Protein Binding | >99% | Primarily to albumin and α₁-acid glycoprotein[18] |
| Metabolism | Extensive | Primarily by CYP3A4 and CYP3A5[7] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing the data that defines Lapatinib's mechanism of action.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of Lapatinib on purified kinase domains.
Objective: To determine the IC₅₀ value of Lapatinib against EGFR and HER2 kinase activity.
Methodology:
-
Reaction Setup: Reactions are performed in 96-well plates. Each well contains a reaction mixture with buffer (e.g., 50 mM MOPS, pH 7.5), MnCl₂, a peptide substrate, and a fixed concentration of ATP, including a radiolabeled tracer like [γ-³³P]ATP.[19]
-
Compound Addition: Lapatinib is serially diluted (typically in DMSO) and added to the wells to achieve a range of final concentrations.
-
Initiation: The reaction is initiated by adding the purified intracellular kinase domain of either EGFR or HER2.[19]
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 23°C).
-
Termination: The reaction is stopped by adding an acidic solution (e.g., 0.5% phosphoric acid).[19]
-
Quantification: The mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated peptide substrate. After washing away unincorporated [γ-³³P]ATP, the radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a control (DMSO vehicle). IC₅₀ values are determined by plotting inhibition versus the log of Lapatinib concentration and fitting the data to a dose-response curve.
Cellular Growth Inhibition (MTT/WST-1) Assay
This assay measures the effect of Lapatinib on the viability and proliferation of cancer cell lines.
Objective: To determine the IC₅₀ of Lapatinib in different cancer cell lines.
Methodology:
-
Cell Seeding: Cells are seeded at a specific density (e.g., 4,000-5,000 cells/well) into 96-well plates and allowed to adhere overnight.[13][15]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of Lapatinib or a vehicle control (DMSO).[20]
-
Incubation: Cells are incubated with the compound for a defined period (e.g., 72 to 120 hours).[20]
-
Viability Assessment:
-
A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well.[15][20]
-
Viable cells with active metabolism convert the reagent into a colored formazan (B1609692) product.
-
After a short incubation (2-4 hours), a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Acquisition: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).[20]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. IC₅₀ values are interpolated from the dose-response curve.
Analysis of Protein Phosphorylation by Western Blot
This technique is used to directly observe the inhibition of EGFR, HER2, and downstream protein phosphorylation in cells treated with Lapatinib.
Objective: To confirm that Lapatinib inhibits the phosphorylation of target proteins in a cellular context.
Caption: A standard workflow for assessing changes in protein phosphorylation levels in response to Lapatinib treatment.
Methodology:
-
Cell Treatment: HER2-overexpressing breast cancer cells (e.g., SK-BR-3) are cultured and treated with various concentrations of Lapatinib or a vehicle control for a specified time.[21]
-
Lysis: Cells are harvested and lysed using a buffer containing detergents and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[22]
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[23]
-
Transfer: The separated proteins are electrophoretically transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[23][24]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% Bovine Serum Albumin in TBST) to prevent non-specific antibody binding.[25]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the phosphorylated form of a target protein (e.g., anti-p-HER2, anti-p-Akt). A separate blot is run with antibodies against the total protein to serve as a loading control.[21]
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added, which reacts with the enzyme to produce light that can be captured on film or with a digital imager.[22] The resulting bands show the amount of phosphorylated protein in each sample.
References
- 1. Lapatinib – Member of a New Generation of ErbB-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Probe Lapatinib | Chemical Probes Portal [chemicalprobes.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journal.waocp.org [journal.waocp.org]
- 17. Lapatinib: a dual inhibitor of human epidermal growth factor receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Protein Binding of Lapatinib and Its N- and O-Dealkylated Metabolites Interrogated by Fluorescence, Ultrafast Spectroscopy and Molecular Dynamics Simulations [frontiersin.org]
- 19. selleckchem.com [selleckchem.com]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. Determination of the Proteomic Response to Lapatinib Treatment using a comprehensive and reproducible ion-current-based proteomics strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 25. Western blot for phosphorylated proteins | Abcam [abcam.com]
Lapatinib-d4: A Technical Guide to Isotopic Purity and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical quality attributes of Lapatinib-d4, a deuterated analog of the potent dual tyrosine kinase inhibitor, Lapatinib (B449). As an internal standard in quantitative bioanalysis, the isotopic purity and stability of this compound are paramount for ensuring the accuracy, precision, and reliability of pharmacokinetic and metabolic studies. This document details the methodologies for assessing these attributes, presents representative data, and illustrates key experimental workflows and biological pathways.
Isotopic Purity of this compound
The isotopic purity of a deuterated internal standard is a critical parameter that directly impacts the accuracy of quantitative analysis. High isotopic enrichment ensures that the mass spectrometric signal of the internal standard is distinct and minimally affected by the natural isotopic abundance of the unlabeled analyte. This compound is synthesized to have four deuterium (B1214612) atoms, replacing four hydrogen atoms, providing a +4 mass unit shift from the parent molecule.
Quantitative Analysis of Isotopic Purity
The isotopic distribution of this compound is determined by assessing the relative abundance of each isotopologue (molecules differing only in their isotopic composition). The desired product is the d4 species, with minimal levels of d0, d1, d2, and d3 isotopologues, which are considered isotopic impurities. While lot-specific distribution is provided on the Certificate of Analysis, a representative profile is presented below.
Table 1: Representative Isotopic Distribution of this compound
| Isotopologue | Designation | Representative Mass (m/z) [M+H]⁺ | Representative Abundance (%) |
| Lapatinib-d0 | d0 | 581.14 | < 0.1 |
| Lapatinib-d1 | d1 | 582.15 | < 0.5 |
| Lapatinib-d2 | d2 | 583.15 | < 1.0 |
| Lapatinib-d3 | d3 | 584.16 | < 1.5 |
| This compound | d4 | 585.16 | > 97.0 |
| Note: The data presented in this table is representative and may vary between different batches and suppliers. For definitive data, always consult the lot-specific Certificate of Analysis. |
One supplier specifies the purity of this compound as ≥99% for all deuterated forms (d1-d4) combined[1].
Experimental Protocols for Isotopic Purity Determination
A combined strategy of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm isotopic enrichment and structural integrity.
1.2.1 Protocol for Isotopic Distribution by High-Resolution Mass Spectrometry (HRMS)
HRMS is the primary technique for determining the isotopic distribution and calculating the isotopic purity of this compound[2].
-
Sample Preparation: A dilute solution of this compound (e.g., 1 µg/mL) is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used[2][3].
-
Analysis:
-
The sample is infused directly or injected via a liquid chromatography system (LC-HRMS) into the mass spectrometer.
-
The instrument is operated in positive ion, full scan mode to acquire the high-resolution mass spectrum of the protonated molecule [M+H]⁺. A narrow mass range around the target m/z (e.g., 580-590 m/z) is scanned.
-
A resolving power sufficient to distinguish between isotopologues is required.
-
-
Data Analysis:
-
The mass spectrum is analyzed to identify the ion signals corresponding to the d0, d1, d2, d3, and d4 isotopologues.
-
The relative intensity of each isotopologue peak is measured by integrating its area.
-
The percentage of each isotopologue is calculated from the integrated peak areas to determine the overall isotopic distribution and purity[2].
-
1.2.2 Protocol for Deuterium Label Position by NMR Spectroscopy
NMR spectroscopy confirms the specific location of the deuterium labels on the this compound molecule and can provide a quantitative assessment of enrichment.
-
Sample Preparation: A sufficient amount of this compound is dissolved in a suitable non-deuterated solvent (e.g., DMSO or CDCl₃ without deuterium signals in the region of interest) for ¹H NMR, or a suitable solvent for ²H (Deuterium) NMR.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Analysis:
-
A standard ¹H NMR spectrum is acquired.
-
The spectrum is compared to that of an unlabeled Lapatinib standard.
-
The absence or significant reduction of proton signals at the expected positions of deuteration confirms the location of the deuterium labels.
-
-
²H NMR Analysis:
-
A ²H NMR spectrum is acquired. This directly observes the deuterium nuclei.
-
The chemical shifts of the signals in the ²H spectrum confirm the positions of the deuterium atoms.
-
Under proper experimental settings, the peak integrals in the ²H NMR spectrum are relatively quantitative and can be used to confirm the deuterium atom percentage[4].
-
Visualization of Isotopic Purity Analysis Workflow
Stability of this compound
Evaluating the stability of this compound in various matrices and under different storage conditions is crucial. Degradation of the internal standard can lead to inaccurate quantification of the analyte, compromising the integrity of clinical and preclinical study data[5]. Stability studies are designed to simulate the conditions that samples may undergo from collection to final analysis.
Quantitative Stability Data
Stability is assessed by comparing the concentration of the analyte in stressed samples to that of freshly prepared samples. The mean concentration should typically be within ±15% of the nominal concentration.
Table 2: Representative Freeze-Thaw Stability of Lapatinib in Plasma
| Analyte | Nominal Conc. (ng/mL) | Mean Measured Conc. after 3 Cycles (ng/mL) | Accuracy (%) |
| Lapatinib | 50 | 48.5 | 97.0 |
| Lapatinib | 500 | 509 | 101.8 |
| Data derived from a study in rat plasma. The stability of this compound is expected to be comparable to unlabeled Lapatinib.[6] |
Table 3: Representative Long-Term Stability of Lapatinib in Plasma at -70°C
| Analyte | Nominal Conc. (ng/mL) | Mean Measured Conc. after 30 days (ng/mL) | Accuracy (%) |
| Lapatinib | 50 | 51.2 | 102.4 |
| Lapatinib | 500 | 491 | 98.2 |
| Data derived from a study in rat plasma. The stability of this compound is expected to be comparable to unlabeled Lapatinib.[6] One supplier indicates that solid this compound is stable for at least 4 years when stored at -20°C[7]. |
Table 4: Representative Solution Stability of Lapatinib
| Storage Condition | Duration | Stability |
| 50 mg/mL suspension in Ora-Plus:Ora-Sweet (1:1) at 25°C | 28 Days | ≥90% of initial concentration retained |
| Sample and Standard Solutions (in diluent) at Room Temp & 4°C | 24 Hours | Recovery between 98.0% and 102.0% |
| Data from studies on unlabeled Lapatinib.[8][9] |
Experimental Protocols for Stability Assessment
The following are key stability assessments performed for deuterated internal standards in biological matrices[5].
2.2.1 Protocol for Freeze-Thaw Stability This test evaluates stability after multiple cycles of freezing and thawing.
-
Sample Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix (e.g., human plasma).
-
Freeze-Thaw Cycles: Subject the samples to a minimum of three cycles. A single cycle consists of freezing the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.
-
Analysis: After the final cycle, process and analyze the samples using a validated LC-MS/MS method. Compare the mean concentration of the freeze-thaw samples to that of freshly prepared control samples.
2.2.2 Protocol for Long-Term Stability This test determines stability under frozen storage conditions over an extended period.
-
Sample Preparation: Prepare a set of stability samples by spiking a known concentration of this compound into the biological matrix.
-
Storage: Store the samples at the intended long-term storage temperature (e.g., -80°C).
-
Analysis at Time Points: Analyze aliquots of the stability samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months). The mean concentration at each time point should be within ±15% of the initial (time 0) concentration.
2.2.3 Protocol for Short-Term (Bench-Top) Stability This test assesses stability at room temperature for a duration that mimics sample handling time.
-
Sample Preparation: Spike a known concentration of this compound into the biological matrix.
-
Storage: Keep the samples at room temperature for a defined period (e.g., 4, 8, or 24 hours).
-
Analysis: Analyze the samples and compare the concentrations to freshly prepared samples.
2.2.4 Protocol for Post-Preparative (Autosampler) Stability This test evaluates the stability of the processed sample extract in the autosampler.
-
Sample Preparation: Process spiked matrix samples (e.g., via protein precipitation or liquid-liquid extraction) and place the final extracts in the autosampler.
-
Storage: Maintain the samples in the autosampler at a controlled temperature (e.g., 4°C) for the expected duration of an analytical run.
-
Analysis: Inject and analyze the samples at the beginning and end of the storage period. The results should be consistent.
Visualization of Stability Testing Workflow
Forced Degradation Studies
Forced degradation (or stress testing) studies are performed to identify the likely degradation products of a drug substance, which helps in establishing degradation pathways and validating the stability-indicating power of analytical methods[7]. Lapatinib has been shown to be sensitive to light, oxidation, and hydrolysis[3].
Degradation Behavior of Lapatinib
Studies have shown that Lapatinib degrades under various stress conditions. The parent molecule has a protonated ion at an m/z of 581.14[10].
-
Acidic and Basic Hydrolysis: Lapatinib is less stable under acidic (e.g., 2 M HCl) and alkaline (e.g., 1 M NaOH) conditions, showing significant degradation[11].
-
Oxidative Degradation: The drug is sensitive to oxidation. Studies involving microsomal incubation have identified a reactive quinoneimine metabolite, which can be trapped by glutathione (B108866) (GSH)[10]. Other pathways include N- and α-carbon oxidation and fluorobenzyl oxidative cleavage[12].
-
Photolytic Degradation: Lapatinib is sensitive to light and should be protected from light during storage[3].
-
Thermal Degradation: The molecule is relatively stable under heat stress tests[11].
Table 5: Summary of Forced Degradation Conditions and Observations for Lapatinib
| Stress Condition | Reagent/Condition | Observation |
| Acid Hydrolysis | 2 M HCl, Room Temp, 24h | Significant degradation observed |
| Base Hydrolysis | 1 M NaOH, Room Temp, 24h | Significant degradation observed |
| Oxidation | 30% H₂O₂, 80°C | Sensitive to oxidation |
| Photolysis | UV light exposure | Sensitive to light |
| Thermal | 80°C | Relatively stable |
| Data compiled from studies on unlabeled Lapatinib.[3][9][11] |
Visualization of Forced Degradation Workflow
Mechanism of Action: Signaling Pathway Inhibition
Lapatinib is a potent and reversible dual tyrosine kinase inhibitor that targets the intracellular ATP-binding site of both the Epidermal Growth Factor Receptor (EGFR, also known as HER1/ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2)[10][13]. Overexpression of these receptors is common in certain types of cancer, leading to uncontrolled cell proliferation and survival. By blocking these receptors, Lapatinib inhibits downstream signaling cascades.
The two primary signaling pathways inhibited by Lapatinib are:
-
The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is crucial for regulating cell proliferation.
-
The PI3K/Akt/mTOR Pathway: This pathway is a key regulator of cell survival, growth, and apoptosis.
Visualization of Lapatinib's Inhibition of EGFR/HER2 Signaling
References
- 1. caymanchem.com [caymanchem.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Validated liquid chromatography tandem mass spectrometry for simultaneous quantification of foretinib and lapatinib, and application to metabolic stab ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03251G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lapatinib and Mass Spectrometry Analysis of Degraded Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Human metabolism of lapatinib, a dual kinase inhibitor: implications for hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lapatinib Impurity 18-d4|Stable Isotope| [benchchem.com]
The Role of Lapatinib-d4 in EGFR and HER2 Inhibition Studies: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR, or HER1) and the human epidermal growth factor receptor 2 (HER2, or ErbB2).[1][2][3] Its mechanism involves reversibly binding to the intracellular ATP-binding pocket of these receptors, which prevents autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[1][4] Due to its critical role in oncology, particularly in the treatment of HER2-positive breast cancer, precise and accurate quantification of Lapatinib in biological matrices is essential for pharmacokinetic (PK) studies, pharmacodynamic (PD) assessments, and therapeutic drug monitoring.
This technical guide focuses on the specific role of Lapatinib-d4, a deuterated isotopologue of Lapatinib. While possessing identical pharmacological properties to Lapatinib, its key function in research is not as a therapeutic agent itself, but as an indispensable tool—an internal standard—for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is considered the gold standard as it corrects for variability in sample processing and matrix effects, ensuring the high precision and accuracy required for clinical and preclinical research.
The EGFR/HER2 Signaling Axis and Lapatinib's Mechanism of Action
The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), are key regulators of cell growth, proliferation, and survival. In many cancers, these pathways are dysregulated through receptor overexpression or activating mutations.
-
Activation: Upon ligand binding, EGFR forms homodimers or heterodimers with other ErbB family members. HER2, which has no known direct ligand, is the preferred dimerization partner for other ligand-bound ErbB receptors. Dimerization triggers the intrinsic kinase activity of the receptors, leading to trans-autophosphorylation of tyrosine residues in their intracellular domains.
-
Downstream Signaling: These phosphorylated residues act as docking sites for adaptor proteins, activating critical downstream signaling cascades:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in regulating cell proliferation.
-
PI3K/AKT/mTOR Pathway: A central regulator of cell survival, growth, and metabolism.
-
-
Lapatinib's Intervention: Lapatinib competes with ATP for the kinase domain of both EGFR and HER2, inhibiting autophosphorylation and blocking all subsequent downstream signaling. This leads to cell cycle arrest, primarily at the G1 phase, and induction of apoptosis in cancer cells dependent on these pathways.
Figure 1: Simplified EGFR/HER2 signaling pathway and the inhibitory action of Lapatinib.
The Critical Role of this compound in Quantitative Analysis
This compound is a deuterated form of Lapatinib, where four hydrogen atoms have been replaced by deuterium (B1214612) atoms. This substitution increases its molecular weight without altering its chemical structure or biological activity. Its primary and critical role is to serve as an ideal internal standard (IS) for the quantification of Lapatinib in complex biological matrices like plasma or tissue homogenates using LC-MS/MS.
The use of a stable isotope-labeled IS is superior to using a non-isotope-labeled (or structural analog) IS for several reasons:
-
Co-elution: this compound has nearly identical chromatographic properties to Lapatinib, meaning they elute from the HPLC column at almost the same time.
-
Correction for Matrix Effects: It experiences the same ion suppression or enhancement (matrix effects) in the mass spectrometer source as the analyte.
-
Correction for Extraction Variability: It accurately accounts for any loss of the analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction).
Studies have shown that the recovery of Lapatinib from patient plasma can vary significantly (up to 3.5-fold) due to its high protein binding. Only a stable isotope-labeled internal standard like this compound can effectively correct for this inter-individual variability, ensuring accurate quantification.
Figure 2: Standard workflow for Lapatinib quantification using this compound as an internal standard.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Lapatinib, where quantification was often enabled by the use of deuterated internal standards.
Table 1: Biochemical and Cellular Inhibitory Activity of Lapatinib
| Parameter | Target / Cell Line | Value | Reference |
| IC₅₀ (Kinase Activity) | Purified EGFR | 10.2 nM | |
| Purified HER2 | 9.8 nM | ||
| Estimated Kᵢ app (EGFR) | 3 nM | ||
| Estimated Kᵢ app (HER2) | 13 nM | ||
| GI₅₀ (Growth Inhibition) | A431 (EGFR Overexpression) | 25.1 nM | |
| PC-9 (EGFR del E746-A750) | 15.8 nM | ||
| NCI-H1975 (EGFR L858R/T790M) | 42.5 nM | ||
| BT474 (HER2+ Breast Cancer) | ~900 nM (IC₉₀) |
Table 2: Pharmacokinetic Parameters of Lapatinib in Mice
Data from mice bearing BT474 xenografts after a 100 mg/kg BID oral dose.
| Tissue | Cₘₐₓ (µM) | AUC (µM·h) | t₁/₂ (hours) | Reference |
| Blood | 18 | 79 | 3.9 | |
| Tumor | 135 | 321 | 15.6 |
Table 3: Typical LC-MS/MS Method Parameters for Lapatinib Quantification
Parameters compiled from methods using stable isotope-labeled internal standards.
| Parameter | Typical Value | Reference(s) |
| Linearity Range | 2.5 - 5000 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 2.5 - 5.0 ng/mL | |
| Intra/Inter-assay Precision (%CV) | < 11% | |
| Intra/Inter-assay Accuracy | 90 - 110% | |
| Monitored MRM Transition (Lapatinib) | m/z 581.0 → 365.1 | |
| Monitored MRM Transition (IS) | m/z 587.0 → 367.0 (for -d6) |
Detailed Experimental Protocols
The validation of EGFR/HER2 inhibitors like Lapatinib follows a standardized progression from biochemical assays to cellular and finally in vivo models. This compound is specifically used in the analytical portion of in vivo and clinical studies.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Lapatinib against purified EGFR and HER2 enzymes.
Materials:
-
Recombinant human EGFR or HER2 enzyme.
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1).
-
ATP solution.
-
Test compound (Lapatinib) dissolved in DMSO.
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit.
-
384-well white opaque microplates.
Procedure:
-
Prepare serial dilutions of Lapatinib in kinase buffer.
-
In a microplate well, add 5 µL of kinase buffer containing the recombinant enzyme.
-
Add 50 nL of the Lapatinib dilutions or DMSO (vehicle control) to the wells.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Cell Proliferation Assay (CellTiter-Glo®)
Objective: To determine the half-maximal growth inhibition (GI₅₀) of Lapatinib on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BT-474, SK-BR-3, A431).
-
Cell culture medium and supplements.
-
Test compound (Lapatinib) dissolved in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Opaque-walled 96-well plates.
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Lapatinib. Include a vehicle-only (DMSO) control.
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the GI₅₀ value.
Protocol: Lapatinib Quantification in Plasma by LC-MS/MS
Objective: To accurately quantify Lapatinib concentrations in plasma samples from in vivo or clinical studies.
Materials:
-
Plasma samples.
-
Internal Standard (IS) solution: this compound in methanol (B129727) (e.g., at 100 ng/mL).
-
Protein precipitation agent: Acetonitrile.
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., Zorbax SB-C18, 5 μm, 2.1 × 50 mm).
Procedure:
-
Sample Preparation: a. Aliquot 50 µL of plasma into a clean microcentrifuge tube. b. Add a precise volume of the this compound internal standard solution. c. Add a protein precipitation agent (e.g., 200 µL of acetonitrile). d. Vortex vigorously for 5-10 minutes. e. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet proteins. f. Transfer the clear supernatant to a new vial for analysis.
-
Chromatographic Conditions: a. Column: Zorbax SB-C18 (or equivalent). b. Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous component (e.g., 10 mM formic buffer) and an organic component (e.g., acetonitrile/methanol). c. Flow Rate: 0.4 - 0.6 mL/min. d. Injection Volume: 5 µL.
-
Mass Spectrometry Conditions: a. Ionization Source: ESI in positive ion mode. b. Detection Mode: Multiple Reaction Monitoring (MRM). c. Monitored Transitions: Set the instrument to monitor the specific parent ion → fragment ion transitions for both Lapatinib and this compound.
-
Quantification: a. Generate a calibration curve using standards of known Lapatinib concentration (spiked into control plasma) and a fixed amount of this compound. b. Plot the ratio of the Lapatinib peak area to the this compound peak area against the Lapatinib concentration. c. Use the regression equation from the calibration curve to determine the Lapatinib concentration in the unknown samples based on their measured peak area ratios.
Figure 3: General experimental workflow for the validation of an EGFR/HER2 inhibitor like Lapatinib.
References
- 1. Lapatinib - Wikipedia [en.wikipedia.org]
- 2. Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of Deuterium Labeling in Internal Standards: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. This technical guide provides a comprehensive exploration of the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards in mass spectrometry-based bioanalysis. For professionals in drug development and various scientific research fields, a thorough understanding of these tools is not just beneficial, but essential for generating robust and reliable data.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and relative ease of synthesis.[1] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium (B1214612).[1] This subtle yet significant modification allows the internal standard to mimic the analyte's behavior throughout the analytical workflow, from sample preparation to detection, thereby correcting for a multitude of potential errors.[2]
Core Principles and Advantages
The fundamental principle behind using a deuterium-labeled internal standard (IS) is that it will experience the same analytical variations as the target analyte.[2] By adding a known concentration of the IS to samples, calibration standards, and quality controls at the beginning of the analytical process, any variability in sample preparation, instrument response, or matrix effects can be normalized.[3]
The primary advantages of using deuterated internal standards include:
-
Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since a deuterated IS co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects, allowing for accurate correction.[4]
-
Compensation for Sample Preparation Variability: Losses can occur during various sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction. A deuterated IS, being chemically identical to the analyte, will have the same extraction recovery, thus correcting for any losses.
-
Improved Precision and Accuracy: By accounting for the aforementioned variabilities, deuterium-labeled internal standards significantly improve the precision and accuracy of quantitative bioanalytical methods.[1] This is crucial for regulatory submissions and making informed decisions in drug development.
Data Presentation: Quantitative Comparison
The superior performance of deuterium-labeled internal standards over structural analogs is well-documented. The following tables summarize quantitative data from comparative studies.
Table 1: Comparison of Assay Performance with Deuterium-Labeled vs. Structural Analog Internal Standards
| Parameter | Deuterium-Labeled IS | Structural Analog IS | Reference |
| Precision (%CV) | |||
| Intra-assay | 2.7 - 5.7% | 7.6 - 9.7% | [1] |
| Inter-assay | 4.3 - 7.2% | 8.0 - 12.5% | [5] |
| Accuracy (%Bias) | |||
| Mean Bias | 100.3% | 96.8% | [6] |
| Range | 95.5 - 104.5% | 88.2 - 110.8% | [3] |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | < 5% | 15 - 30% | [7] |
| Correlation Coefficient (r) | > 0.998 | > 0.990 | [5] |
Table 2: Performance Characteristics of an LC-MS/MS Method for Everolimus (B549166) Using Different Internal Standards
| Parameter | Everolimus-d4 (Deuterated IS) | 32-desmethoxyrapamycin (Analog IS) | Reference |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | [5] |
| Linear Range | 1.0 - 50.0 ng/mL | 1.0 - 50.0 ng/mL | [5] |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% | [5] |
| Total Coefficient of Variation (%CV) | 4.3% - 7.2% | 4.3% - 7.2% | [5] |
| Slope (vs. independent LC-MS/MS method) | 0.95 | 0.83 | [5] |
| Coefficient of Correlation (r) | > 0.98 | > 0.98 | [5] |
Mandatory Visualization
The following diagrams illustrate key workflows and concepts related to the use of deuterium-labeled internal standards.
Bioanalytical workflow using a deuterium-labeled internal standard.
Correction of matrix effects by a deuterated internal standard.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for key experiments involving deuterium-labeled internal standards.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for extracting an analyte and its deuterated internal standard from a biological matrix like plasma.
-
Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
To 500 µL of plasma sample, add a known amount of the deuterium-labeled internal standard.
-
Vortex the sample and load it onto the conditioned SPE cartridge.
-
Load the sample at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of the extracted samples.
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize at least two transitions (quantifier and qualifier) for both the analyte and the deuterium-labeled internal standard.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
-
Protocol 3: Bioanalytical Method Validation (ICH M10 Guideline)
A brief overview of key validation experiments as per the ICH M10 guideline.[8][9]
-
Selectivity and Specificity:
-
Analyze at least six different blank matrix lots to ensure no interference at the retention time of the analyte and IS.
-
-
Calibration Curve:
-
Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentration levels.
-
The curve should be fitted with an appropriate regression model.
-
-
Accuracy and Precision:
-
Analyze quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least three independent runs.
-
The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).
-
-
Matrix Effect:
-
Evaluate the matrix effect using at least six different lots of the biological matrix.
-
The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.[10]
-
-
Stability:
-
Assess the stability of the analyte and IS in the biological matrix under various conditions (bench-top, freeze-thaw, and long-term storage).
-
Potential Challenges and Considerations
Despite their numerous advantages, there are potential challenges to consider when using deuterium-labeled internal standards:
-
Isotopic Instability (Deuterium Exchange): Deuterium atoms at certain positions on a molecule can exchange with protons from the solvent, leading to a loss of the mass difference between the analyte and the IS.[1] To avoid this, deuterium labels should be placed on stable, non-exchangeable positions during synthesis.[10]
-
Chromatographic Shift: In some cases, extensive deuteration can lead to a slight shift in chromatographic retention time compared to the unlabeled analyte. This can potentially compromise the correction for matrix effects.
-
Cross-Contribution/Isotopic Purity: The deuterated IS may contain a small amount of the unlabeled analyte, and vice versa. It is crucial to use an IS with high isotopic purity to minimize this "crosstalk," especially at the lower limit of quantification.[1]
Conclusion
Deuterium-labeled internal standards are a cornerstone of modern quantitative mass spectrometry.[1] Their ability to accurately correct for a wide range of analytical variabilities, most notably matrix effects, makes them indispensable for achieving high-quality data in drug development and other scientific research.[1] A thorough understanding of their principles, coupled with the implementation of robust experimental protocols and validation procedures, is essential for any researcher, scientist, or drug development professional seeking to generate reliable and defensible quantitative data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. benchchem.com [benchchem.com]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Preliminary Research Applications of Lapatinib-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core preliminary research applications of Lapatinib-d4, a deuterated analog of the potent tyrosine kinase inhibitor, Lapatinib (B449). The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Lapatinib in biological matrices. This guide will delve into the significance of using a SIL-IS, present quantitative data from relevant studies, detail experimental protocols, and visualize key processes to support research and development efforts.
The Critical Role of this compound as an Internal Standard
In quantitative bioanalysis, internal standards are essential for compensating for variability during sample processing and analysis.[1] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because they are chemically and physically almost identical to the analyte of interest, Lapatinib.[2] This ensures that they co-elute with the analyte and exhibit nearly identical behavior during extraction, ionization, and chromatographic separation.[2] The use of a SIL-IS like Lapatinib-d3 (with principles applicable to -d4) is crucial for correcting interindividual variability in the recovery of Lapatinib from patient plasma samples, which can be significant.[3][4][5] Studies have shown that the recovery of Lapatinib, a highly plasma protein-bound drug, can vary substantially between different plasma donors.[3][4][5] Only an isotope-labeled internal standard can effectively correct for this variability, leading to more accurate and reliable quantitative results.[3][4]
Data Presentation: Bioanalytical Method Parameters
The following tables summarize quantitative data from various studies that have developed and validated LC-MS/MS methods for the quantification of Lapatinib using a deuterated internal standard. These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
| Table 1: Linearity and Range of Detection for Lapatinib using a Deuterated Internal Standard | |||
| Parameter | LC-MS/MS with Isotope-Labeled IS | RP-HPLC with Gemcitabine IS | UPLC-PDA (No IS) |
| Linearity Range | 5.0 - 5000 ng/mL[3][4][5][6] | 2 - 60 µg/mL | 10 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.99 (Implied) | Not Reported | > 0.999 |
| Limit of Quantification (LOQ) | 5.0 ng/mL[6] | 884 ng/mL | 180 ng/mL |
| Table 2: Additional Reported Linearity Ranges for Lapatinib Quantification using LC-MS/MS |
| Linearity Range (ng/mL) |
| 2.50 - 1000 |
| 15.004 - 2000.540 |
These tables highlight the superior sensitivity and wider linear range of LC-MS/MS methods employing a stable isotope-labeled internal standard compared to other analytical techniques. This enhanced performance is critical for pharmacokinetic studies where plasma concentrations of Lapatinib can be low.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the quantification of Lapatinib in human plasma using this compound as an internal standard.
1. Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting Lapatinib from plasma samples.
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex mix the sample for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[2]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following provides a set of typical LC-MS/MS parameters for the analysis of Lapatinib.
-
Chromatographic Column: Zorbax SB-C18 (150 x 3 mm, 3.5 µm) or equivalent.[7]
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and 5mM ammonium (B1175870) formate (B1220265) (80:20 v/v), with the pH adjusted to 3.80 using formic acid.[8]
-
Flow Rate: 0.6 mL/min.[6]
-
Injection Volume: 5 µL.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
Monitored Transitions:
-
Lapatinib: m/z 581.0 → [Specific product ion]
-
This compound (as IS): m/z 585.1 (or 589.1 for Lapatinib-d8) → [Specific product ion][7]
-
Mandatory Visualizations
Lapatinib Quantification Workflow
The following diagram illustrates the typical workflow for quantifying Lapatinib in a biological sample using a deuterated internal standard.
Caption: Workflow for Lapatinib quantification using an internal standard.
Lapatinib Signaling Pathway Inhibition
Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2).[9][10] By inhibiting these receptors, Lapatinib blocks downstream signaling pathways that are crucial for cell proliferation and survival.[10]
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. benchchem.com [benchchem.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC–MS/MS analysis [agris.fao.org]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. ejbps.com [ejbps.com]
- 9. A Phase I and Pharmacokinetic Study of Oral Lapatinib Administered Once or Twice Daily in Patients with Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Lapatinib-d4 Tosylate: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties, analytical methodologies, and mechanism of action of Lapatinib-d4 tosylate. This deuterated analog of Lapatinib serves as a critical internal standard for the accurate quantification of Lapatinib in various biological matrices, aiding in pharmacokinetic and metabolic studies.
Core Physical and Chemical Properties
This compound tosylate is a stable, isotopically labeled form of Lapatinib, a potent dual tyrosine kinase inhibitor. The deuterium (B1214612) labeling allows for its differentiation from the unlabeled drug in mass spectrometry-based assays, ensuring precise quantification.
| Property | Value | Source |
| Formal Name | N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl-d4]amino]methyl]-2-furanyl]-4-quinazolinamine, 4-methylbenzenesulfonate (B104242) (1:2) | |
| CAS Number | 2749856-05-9 | |
| Molecular Formula | C29H22ClD4FN4O4S • 2C7H8O3S | |
| Formula Weight | 929.5 g/mol | |
| Purity | ≥99% deuterated forms (d1-d4) | |
| Appearance | A solid | |
| Melting Point | Not available for deuterated form. (Lapatinib tosylate anhydrous: 242 °C) | |
| Solubility | Soluble in DMSO. | |
| Storage | -20°C | |
| Stability | ≥ 4 years |
Mechanism of Action: Dual Inhibition of EGFR and HER2 Signaling
Lapatinib is a potent and reversible dual inhibitor of the intracellular tyrosine kinase domains of both Epidermal Growth Factor Receptor (EGFR or HER1/ERBB1) and Human Epidermal Growth factor Receptor 2 (HER2/ERBB2). By binding to the ATP-binding site of these receptors, Lapatinib prevents their autophosphorylation and subsequent activation of downstream signaling pathways. This blockade ultimately inhibits cell proliferation and promotes apoptosis in cancer cells that overexpress these receptors.
The two primary signaling cascades inhibited by Lapatinib are the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, both of which are crucial for cell survival and proliferation.
Below is a diagram illustrating the mechanism of action of Lapatinib.
Experimental Protocols
Quantification of Lapatinib in Human Plasma using LC-MS/MS with this compound Tosylate as Internal Standard
This protocol provides a general framework for the quantitative analysis of Lapatinib in human plasma. It is based on common practices in bioanalytical method development and should be validated according to regulatory guidelines.
Objective: To accurately determine the concentration of Lapatinib in human plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound tosylate as an internal standard (IS).
Materials:
-
Lapatinib reference standard
-
This compound tosylate (Internal Standard)
-
Human plasma (blank)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC system coupled with a tandem mass spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Lapatinib (1 mg/mL) in DMSO.
-
Prepare a stock solution of this compound tosylate (1 mg/mL) in DMSO.
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the Lapatinib stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at desired concentrations.
-
Prepare a working solution of this compound tosylate (e.g., 100 ng/mL) in 50:50 acetonitrile/water.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound tosylate working solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of Lapatinib and the internal standard from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions (Positive Ion Mode):
-
Monitor the appropriate precursor-to-product ion transitions for Lapatinib and this compound.
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Lapatinib/Lapatinib-d4) against the nominal concentration of the calibration standards.
-
Determine the concentration of Lapatinib in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Below is a workflow diagram for the quantification of Lapatinib.
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol outlines a general HPLC method for determining the purity of Lapatinib ditosylate raw material.
Objective: To assess the purity of a Lapatinib ditosylate sample by HPLC with UV detection.
Materials:
-
Lapatinib ditosylate reference standard
-
Lapatinib ditosylate sample for analysis
-
Acetonitrile, HPLC grade
-
Pentane-1-sulfonic acid sodium salt
-
Water, HPLC grade
-
HPLC system with a UV detector
Procedure:
-
Preparation of Mobile Phase:
-
Prepare a 10 mM solution of pentane-1-sulfonic acid sodium salt in water.
-
The mobile phase consists of a mixture of the 10 mM pentane-1-sulfonic acid sodium salt solution and acetonitrile (e.g., 65:35 v/v).
-
Filter and degas the mobile phase before use.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a standard solution of Lapatinib ditosylate of a known concentration (e.g., 0.1 mg/mL) in the mobile phase.
-
Prepare a sample solution of the Lapatinib ditosylate to be tested at the same concentration as the standard solution in the mobile phase.
-
-
HPLC Analysis:
-
LC Conditions:
-
Column: A suitable C8 or C18 column (e.g., XBridge® C8, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with the prepared mobile phase.
-
Flow Rate: 0.6 mL/min.
-
Detection Wavelength: 222 nm.
-
Injection Volume: 20 µL.
-
-
-
Data Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Determine the peak area of Lapatinib in both the standard and sample chromatograms.
-
Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the standard.
-
Conclusion
This compound tosylate is an indispensable tool for the accurate and precise quantification of Lapatinib in preclinical and clinical research. Its physical and chemical properties are well-characterized, and robust analytical methods utilizing this internal standard have been established. A thorough understanding of its properties and the mechanism of action of Lapatinib is crucial for researchers in the field of oncology and drug development. This guide provides a foundational understanding to support these research endeavors.
Navigating the Acquisition and Quality Control of Lapatinib-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview for researchers and scientists involved in the procurement and analysis of Lapatinib-d4, a deuterated internal standard crucial for the accurate quantification of the anticancer drug Lapatinib. This document outlines key considerations for supplier selection, details the critical information found within a Certificate of Analysis (CoA), and provides standardized experimental protocols for its quality control.
Selecting a Reputable this compound Supplier
The quality and reliability of a deuterated internal standard are paramount for generating accurate and reproducible analytical data. The selection of a suitable supplier is therefore a critical first step. Key factors to consider include the supplier's reputation, the completeness of the documentation they provide, and their transparency regarding quality control procedures.
Below is a summary of prominent suppliers who list this compound or its derivatives in their product catalogs. While direct Certificates of Analysis for this compound are typically provided after purchase and are batch-specific, the following table summarizes publicly available information to aid in the initial selection process.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification | Additional Information |
| Cayman Chemical | This compound (tosylate) | 2749856-05-9 | C₂₉H₂₂D₄ClFN₄O₄S · 2C₇H₈O₃S | ≥99% deuterated forms (d₁-d₄)[1] | Certificate of Analysis available upon request.[2][3][4] |
| MedChemExpress | This compound | 1184263-99-7 | C₂₉H₂₂D₄ClFN₄O₄S | Not specified | Certificate of Analysis provided with purchase.[5] |
| Selleck Chemicals | This compound | Not specified | Not specified | Not specified | Contact for product details and CoA. |
| Pharmaffiliates | Lapatinib D4 | 1184263-99-7 | C₂₉H₂₂D₄ClFN₄O₄S | Not specified | Offers various Lapatinib impurities and stable isotopes. |
| Veeprho | Lapatinib Impurity 18-D4 | Not specified | C₁₃H₇D₄ClFNO | Not specified | Deuterium-labeled analog for use as an internal standard. |
Note: The information in this table is based on publicly available data and may not be exhaustive. It is crucial to contact the suppliers directly to obtain the most up-to-date specifications and a batch-specific Certificate of Analysis before purchase.
The Certificate of Analysis: A Critical Quality Document
The Certificate of Analysis is the primary document that attests to the quality and purity of a specific batch of this compound. Researchers should meticulously review the CoA to ensure the material meets the requirements of their analytical methods. Below is a template of the key quantitative data that should be present on a comprehensive CoA for a deuterated internal standard.
| Parameter | Typical Specification | Importance |
| Chemical Purity (by HPLC/UPLC) | ≥98% | Ensures that the measured signal is from the compound of interest and not from impurities. |
| Isotopic Purity (by Mass Spectrometry) | ≥99% | Confirms the percentage of the deuterated form relative to the unlabeled form. |
| Isotopic Enrichment | Report of d₀ to d₄ distribution | Details the percentage of molecules containing the specified number of deuterium (B1214612) atoms. |
| Identity Confirmation | Conforms to structure (¹H-NMR, Mass Spec) | Verifies the chemical structure of the compound. |
| Residual Solvents | Specified (e.g., <0.5%) | Important for accurate weighing and to avoid interference in the analytical method. |
| Water Content (by Karl Fischer) | Specified (e.g., <1%) | Crucial for accurate concentration calculations of stock solutions. |
| Storage Conditions | e.g., -20°C, protect from light | Ensures the long-term stability of the compound. |
Experimental Protocols for Quality Control
The following are detailed methodologies for key experiments to verify the identity, purity, and isotopic enrichment of this compound. These protocols are based on established analytical methods for Lapatinib and its deuterated analogs.
Identity and Purity Determination by LC-MS/MS
This method is suitable for confirming the identity and assessing the chemical purity of this compound.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lapatinib: m/z 581.1 → 365.1
-
This compound: m/z 585.1 → 369.1
-
-
Collision Energy and other parameters: Optimize for the specific instrument.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 µg/mL.
-
-
Data Analysis:
-
Confirm the retention time of the major peak corresponds to that of Lapatinib.
-
Calculate the chemical purity by dividing the peak area of this compound by the total peak area of all detected compounds.
-
Isotopic Purity and Enrichment Analysis by High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for accurately determining the isotopic distribution of the deuterated standard.
-
Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Method:
-
Infuse the diluted this compound solution directly into the mass spectrometer or use the LC conditions described above.
-
Acquire full scan mass spectra in the range of m/z 580-590.
-
-
Data Analysis:
-
Determine the relative abundance of the monoisotopic peaks corresponding to the unlabeled (d₀), and deuterated (d₁, d₂, d₃, d₄) forms of Lapatinib.
-
Calculate the isotopic purity as the percentage of the d₄ form relative to the sum of all forms.
-
Report the isotopic enrichment as the relative percentage of each deuterated species.
-
Visualizing Workflows and Pathways
To further clarify the processes involved in selecting and analyzing this compound, the following diagrams have been generated using the DOT language.
References
Methodological & Application
Application Note: High-Throughput Quantification of Lapatinib in Human Plasma using Lapatinib-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lapatinib (B449), a potent tyrosine kinase inhibitor, in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Lapatinib-d4, is employed. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring reliable quantification of Lapatinib.
Introduction
Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR/HER1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2] By inhibiting these receptors, Lapatinib blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival in certain types of cancer, particularly HER2-positive breast cancer.[2][3][4] Accurate measurement of Lapatinib concentrations in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) modeling in drug development.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS bioanalysis.[5] It effectively compensates for variations in sample extraction, matrix effects, and instrument response, thereby improving the accuracy and precision of the results.[6][7] This application note provides a comprehensive protocol for the quantification of Lapatinib in human plasma using this compound as the internal standard.
Signaling Pathway of Lapatinib Action
Lapatinib exerts its therapeutic effect by inhibiting the intracellular tyrosine kinase domains of both EGFR (ErbB1) and HER2 (ErbB2) receptors.[1][2] This inhibition prevents autophosphorylation of the receptors upon ligand binding, thereby blocking the activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are critical for cell proliferation, survival, and migration.[2][4][8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of Lapatinib in Plasma by LC-MS/MS using a Deuterated Internal Standard
Introduction
Lapatinib is a potent dual tyrosine kinase inhibitor that targets both the epidermal growth factor receptor (EGFR or ErbB1) and human epidermal growth factor receptor 2 (HER2 or ErbB2).[1][2][3] It is utilized in the treatment of HER2-positive breast cancer. Accurate and reliable quantification of Lapatinib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed protocol for the quantitative analysis of Lapatinib in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Lapatinib-d4 as the stable isotope-labeled internal standard (IS).
Principle
The method involves the extraction of Lapatinib and its deuterated internal standard, this compound, from human plasma via protein precipitation. The separated analytes are then quantified using a reverse-phase high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is essential to correct for inter-individual variability in sample recovery and matrix effects, ensuring high accuracy and precision.
Experimental Protocols
1. Materials and Reagents
-
Lapatinib reference standard
-
This compound internal standard
-
HPLC grade acetonitrile (B52724) and methanol
-
Formic acid
-
Ammonium formate
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: Zorbax SB-C18 (5 μm, 2.1 x 50 mm) or equivalent
3. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lapatinib and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Lapatinib stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
4. Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (this compound, 100 ng/mL) to each tube, except for the blank plasma sample to which 50 µL of 50:50 acetonitrile/water is added.
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a portion of the supernatant into the LC-MS/MS system.
5. LC-MS/MS Conditions
A summary of the liquid chromatography and mass spectrometry conditions is provided in the table below.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Zorbax SB-C18 (5 μm, 2.1 x 50 mm) |
| Mobile Phase | Acetonitrile : 5 mM Ammonium Formate (80:20 v/v) with pH adjusted to 3.80 using formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 20 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Monitored Transitions | Lapatinib: m/z 581.0 → 365.0this compound (IS): m/z 585.1 → 365.0 |
| Ion Spray Voltage | 5500 V |
| Temperature | 400 °C |
Data Presentation
Table 1: Calibration Curve and Linearity
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Lapatinib | 2.5 - 2500 | > 0.99 |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 2.5 ng/mL |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) | Complies |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ) | Complies |
| Recovery | Consistent, precise, and reproducible | Mean recovery > 70% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | No significant matrix effect observed |
| Stability (Freeze-thaw, short-term, long-term) | % Change within ±15% of the nominal concentration | Stable under tested conditions |
Visualizations
Caption: Experimental workflow for Lapatinib quantification in plasma.
Caption: Lapatinib's inhibition of EGFR and HER2 signaling pathways.
References
- 1. A Phase I and Pharmacokinetic Study of Oral Lapatinib Administered Once or Twice Daily in Patients with Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the Proteomic Response to Lapatinib Treatment using a comprehensive and reproducible ion-current-based proteomics strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Binding of Lapatinib and Its N- and O-Dealkylated Metabolites Interrogated by Fluorescence, Ultrafast Spectroscopy and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Development of a Bioanalytical Method for Lapatinib using Lapatinib-d4 as an Internal Standard
Application Notes
Introduction
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2).[1] By inhibiting these pathways, Lapatinib disrupts cancer cell proliferation and survival, making it a crucial therapeutic agent in the treatment of HER2-positive breast cancer.[1][2] Accurate and reliable quantification of Lapatinib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
This document outlines a detailed protocol for a sensitive and robust bioanalytical method for the determination of Lapatinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Lapatinib-d4, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. The use of an isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis.
Principle
The method involves the extraction of Lapatinib and the internal standard (this compound) from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (RP-HPLC) and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved by comparing the peak area ratio of Lapatinib to this compound.
Experimental Protocols
1. Materials and Reagents
-
Lapatinib reference standard
-
This compound (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (blank, K2-EDTA)
2. Preparation of Stock and Working Solutions
-
Lapatinib Stock Solution (1 mg/mL): Accurately weigh 10 mg of Lapatinib and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Lapatinib Working Solutions: Prepare a series of working solutions by serially diluting the Lapatinib stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations for calibration standards and quality control samples.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
3. Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate Lapatinib working solutions to prepare calibration standards at concentrations of 5, 15, 50, 100, 200, 500, 1000, and 2000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 15, 200, and 1500 ng/mL) in the same manner.
4. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound working solution (100 ng/mL) and vortex briefly.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
5. LC-MS/MS Conditions
-
Liquid Chromatography (LC)
-
Column: Zorbax SB-C18 (5 µm, 2.1 × 50 mm)
-
Mobile Phase:
-
A: 5 mM Ammonium formate in water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Isocratic elution with 80% B
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lapatinib: m/z 581.1 → 365.1
-
This compound: m/z 585.1 → 369.1
-
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
-
Data Presentation
Table 1: Summary of Quantitative Method Parameters
| Parameter | Result |
| Linearity Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Intra-day Accuracy (%Bias) | ± 10% |
| Inter-day Accuracy (%Bias) | ± 10% |
| Recovery | > 85% |
Mandatory Visualization
References
Application Notes and Protocols for Lapatinib-d4 Analysis
These application notes provide detailed protocols for the sample preparation of Lapatinib-d4 for quantitative analysis, primarily in plasma samples, using common bioanalytical techniques. The methods described are crucial for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of Lapatinib (B449) concentrations. The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting for matrix effects and variability during sample processing.[1][2]
Overview of Sample Preparation Techniques
The choice of sample preparation technique is critical for achieving accurate and reproducible results in the analysis of Lapatinib. The most common methods employed are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method offers distinct advantages and disadvantages in terms of selectivity, recovery, and throughput.
-
Protein Precipitation (PPT): This is a rapid and straightforward method for removing proteins from biological samples.[3] It involves adding a water-miscible organic solvent, such as acetonitrile (B52724), to the plasma sample to denature and precipitate the proteins.[4][5] While simple, it may result in less clean extracts compared to LLE or SPE.
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. It generally provides cleaner extracts than PPT and can result in high recovery rates.
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that uses a solid sorbent to isolate the analyte of interest from the sample matrix. While it can be more time-consuming and costly, SPE typically yields the cleanest extracts and can be automated for high-throughput applications.
Quantitative Data Summary
The following table summarizes the performance characteristics of different sample preparation methods for Lapatinib analysis as reported in various studies.
| Preparation Method | Analytical Method | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| Protein Precipitation | LC-MS/MS | Human Plasma | 2.5 - 1000 | 2.5 | Not Reported | |
| Protein Precipitation | UHPLC-HESI-MS | Rat Plasma | 0.75 - 1200 | 0.75 | Not Reported | |
| Protein Precipitation | HPLC-UV | Human Plasma | 125 - 8000 | 125 | >89.9 | |
| Liquid-Liquid Extraction | LC-MS | Human Plasma | 5.0 - 800 | 5.0 | Satisfactory | |
| Liquid-Liquid Extraction | LC-MS/MS | Human Plasma | 5.0 - 5000 | 5.0 | 16 - 70 (variable) | |
| Solid-Phase Extraction | LC-MS | Human Plasma | 1 - 1000 (Morphine) | 0.25 (Clonidine) | ~79 - 94 |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a rapid and simple method for the extraction of Lapatinib from plasma samples.
Materials:
-
Plasma sample
-
This compound internal standard (IS) solution
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of the plasma sample into a clean microcentrifuge tube.
-
Add an appropriate volume of the this compound internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to the plasma sample to precipitate the proteins.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a new tube or vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a cleaner sample extract compared to protein precipitation.
Materials:
-
Plasma sample
-
This compound internal standard (IS) solution
-
Methyl t-butyl ether (MTBE)
-
2M Sodium Carbonate solution
-
Glass extraction tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette 250 µL of the plasma sample into a glass extraction tube.
-
Add 20 µL of the this compound IS solution.
-
Add 250 µL of 2M sodium carbonate solution and vortex mix.
-
Add 3 mL of methyl t-butyl ether to the tube.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in an appropriate volume of the mobile phase for injection into the LC-MS/MS system.
Experimental Workflow Diagrams
Caption: Protein Precipitation (PPT) Workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical Method Development and Validation of Doxorubicin and Lapatinib in Rat Plasma Using UHPLC-HESI-LTQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Lapatinib and Lapatinib-d4 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Lapatinib (B449) and its deuterated internal standard (IS), Lapatinib-d4, in human plasma. The protocol employs a straightforward liquid-liquid extraction for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.
Introduction
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR or HER1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2][3] By inhibiting these pathways, Lapatinib disrupts downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are critical for cell proliferation and survival.[2][3][4][5] This mechanism of action makes it a key therapeutic agent in the treatment of HER2-positive breast cancer.[2][3]
Accurate quantification of Lapatinib in biological matrices is essential for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalytical assays, as it effectively corrects for matrix effects and variability during sample processing and analysis.[6] This note provides a detailed protocol for a validated LC-MS/MS method for the determination of Lapatinib in human plasma.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
-
Thaw plasma samples to room temperature.
-
Pipette 250 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution.
-
Add 250 µL of 2M sodium carbonate solution and vortex briefly.[7]
-
Add 1.5 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[7][8]
-
Vortex mix for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
Chromatographic and Mass Spectrometric Conditions
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
Table 1: LC-MS/MS System Parameters
| Parameter | Condition |
| HPLC System | Agilent 1120 Compact LC or equivalent |
| Analytical Column | Zorbax SB-C18 (150 x 3 mm, 3.5 µm) or equivalent |
| Guard Column | SecurityGuard C18 (4 x 3 mm) |
| Mobile Phase | A: 10 mM Formic Buffer (pH 4.0) B: Acetonitrile/Methanol/Formic Acid (25:75:0.1, v/v/v) Isocratic Elution: A:B (25:75, v/v)[7] |
| Flow Rate | 0.45 mL/min[7] |
| Injection Volume | 5 - 50 µL[6][7][9] |
| Column Temperature | 35°C[7] |
| Autosampler Temperature | 20°C[7] |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7][10] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Nebulizer Gas | Nitrogen[7] |
| Probe Voltage | 3.0 kV[7] |
| Desolvation Line Temp. | 290°C[7] |
Data Presentation
The method was validated according to established guidelines. The retention time for Lapatinib was approximately 3.5 minutes.
Table 2: Mass Spectrometric Transitions and Retention Time
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Lapatinib | 581.0 | 365.1 | ~3.5 |
| This compound | 589.1 | 365.1 | ~3.5 |
Note: The product ion for this compound is often the same as the unlabeled compound as the deuterium (B1214612) atoms are typically on a part of the molecule that is not lost during fragmentation. The precursor ion m/z for this compound may vary depending on the specific deuteration pattern.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 5.00 - 800.00 ng/mL in human plasma[7] |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[7][8] |
| Accuracy & Precision | Within 15% for Quality Control samples (Low, Mid, High) |
| Recovery | Satisfactory recovery from human plasma[7][8] |
Visualizations
Experimental Workflow
Caption: Workflow for Lapatinib quantification using an internal standard method.
Lapatinib Signaling Pathway Inhibition
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
Application Note: High-Throughput Analysis of Lapatinib in Human Plasma Using Lapatinib-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lapatinib (B449) in human plasma. Lapatinib, a dual tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of HER2-positive breast cancer.[1] To ensure accurate quantification, a stable isotope-labeled internal standard, Lapatinib-d4, is employed to compensate for matrix effects and variability during sample preparation and analysis.[2] The described protocol involves a straightforward protein precipitation for sample cleanup, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Introduction
Lapatinib is a potent inhibitor of both the epidermal growth factor receptor (EGFR or HER1) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases.[1] By blocking these pathways, Lapatinib disrupts cancer cell proliferation and survival.[3] Accurate measurement of Lapatinib concentrations in human plasma is essential for optimizing dosing regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in bioanalytical methods as it mimics the analyte's behavior during extraction and ionization, leading to more precise and accurate results.[2][4] This document provides a detailed protocol for the quantification of Lapatinib in human plasma using this compound, covering sample preparation, LC-MS/MS conditions, and method validation parameters.
Experimental Protocols
Materials and Reagents
-
Lapatinib and this compound reference standards
-
HPLC-grade acetonitrile (B52724) and methanol
-
Formic acid
-
Human plasma (with EDTA as anticoagulant)
-
Deionized water
Equipment
-
Liquid chromatograph (e.g., Shimadzu, Agilent, or Waters)
-
Tandem mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Analytical column (e.g., ACE 5 C18, 100 x 4.6 mm or Zorbax SB-C18, 5 μm, 2.1 x 50 mm)[5][6]
-
Microcentrifuge
-
Pipettes and tips
-
Autosampler vials
Sample Preparation
-
Thaw human plasma samples and quality controls (QCs) at room temperature.
-
To a 50 µL aliquot of plasma, add the this compound internal standard working solution.[5]
-
Vortex mix for 10 seconds.
-
Perform protein precipitation by adding an appropriate volume of acetonitrile (e.g., 200 µL).
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or autosampler vial.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[4]
Liquid Chromatography Conditions
| Parameter | Value |
| Column | ACE 5 C18 (100 x 4.6 mm)[6] |
| Mobile Phase | 10 mM ammonium formate pH 3.5 / Acetonitrile (10:90 v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 5 µL[4] |
| Column Temperature | 40 °C[6] |
| Elution Type | Isocratic |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI)[6] |
| Monitored Transitions | Lapatinib: m/z 581.0 → 365.0; this compound: m/z 585.1 → 365.0[6] |
| Ion Spray Voltage | 5500 V[6] |
| Temperature | 400 °C[6] |
Data Presentation
Method Validation Summary
The following table summarizes the typical performance characteristics of this analytical method.
| Parameter | Result |
| Linearity Range | 2.5 - 2500 ng/mL[6] |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL[6] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 75%[7] |
| Matrix Effect | Minimal to negligible |
| Freeze-Thaw Stability | Stable for at least 3 cycles[8] |
| Short-Term (Bench-Top) Stability | Stable at room temperature for sample processing duration[8] |
| Long-Term Stability | Stable in freezer storage (e.g., -80°C)[8] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Lapatinib quantification in human plasma.
Lapatinib Signaling Pathway Inhibition
Caption: Lapatinib inhibits EGFR and HER2 signaling pathways.
Conclusion
The LC-MS/MS method presented here, utilizing this compound as an internal standard, provides a reliable, sensitive, and high-throughput approach for the quantification of Lapatinib in human plasma. The simple sample preparation and rapid analysis time make it well-suited for supporting clinical and pharmacological research involving Lapatinib. The use of a stable isotope-labeled internal standard is critical for mitigating the variability inherent in biological matrices and ensuring data of the highest quality.
References
- 1. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mac-mod.com [mac-mod.com]
- 7. Determination of lapatinib (GW572016) in human plasma by liquid chromatography electrospray tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Lapatinib-d4 in Preclinical Research
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Lapatinib-d4, a deuterated internal standard for the tyrosine kinase inhibitor, Lapatinib (B449). The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variability in sample processing, ensuring accurate quantification in pharmacokinetic studies.[1][2] This protocol provides optimized mass spectrometry parameters, a detailed experimental workflow, and guidance for sample preparation and analysis, making it suitable for researchers, scientists, and drug development professionals.
Introduction
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2). By inhibiting these receptors, Lapatinib disrupts downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell proliferation and survival in certain cancers. Accurate measurement of Lapatinib concentrations in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using LC-MS/MS due to their ability to compensate for variations during sample preparation and analysis.[1][2]
Experimental
Materials and Reagents
-
Lapatinib and this compound standards
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (or other relevant biological matrix)
Sample Preparation
A protein precipitation method is employed for the extraction of Lapatinib and this compound from plasma samples.
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
Liquid Chromatography
A reversed-phase chromatographic separation is performed using a C18 column.
-
Column: Zorbax SB-C18 (150 mm x 3 mm, 3.5 µm) or equivalent[3]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient: A suitable gradient starting with a high percentage of mobile phase A and ramping up to a high percentage of mobile phase B to ensure proper retention and elution of Lapatinib and this compound.
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
The following tables summarize the optimized mass spectrometry parameters for Lapatinib and this compound.
Table 1: Mass Spectrometry Source Parameters
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 550 °C |
| Curtain Gas (CUR) | 30 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 60 psi |
Note: These parameters are typical and may require optimization based on the specific mass spectrometer used.
Table 2: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) | Cell Exit Potential (CXP) (V) |
| Lapatinib | 581.1 | 365.1 | 100 | 35 | 12 |
| This compound | 589.1 | 369.1 | 100 | 35 | 12 |
Note: The MRM parameters for this compound are based on the known fragmentation of Lapatinib and the mass shift due to deuterium (B1214612) labeling. These values should be used as a starting point and optimized for the specific instrument being used. The precursor ion for this compound is m/z 589.1.[4] The most abundant product ion for Lapatinib is typically m/z 365.1, resulting from the cleavage of the molecule. For this compound, this product ion is expected to be shifted by 4 Da to m/z 369.1.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of Lapatinib using this compound as an internal standard.
Lapatinib Signaling Pathway Inhibition
Lapatinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR and HER2, thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using LC-MS/MS. The presented method is sensitive, robust, and suitable for high-throughput analysis in a research setting. The use of a stable isotope-labeled internal standard ensures the accuracy and reliability of the results, which is paramount in drug development and pharmacokinetic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols for Therapeutic Drug Monitoring of Lapatinib using Lapatinib-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lapatinib (B449) is a potent dual tyrosine kinase inhibitor that targets both the Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2) and the Epidermal Growth Factor Receptor (EGFR/HER1).[1][2] It is utilized in the treatment of solid tumors, particularly in HER2-positive breast cancer.[2][3] Therapeutic Drug Monitoring (TDM) of Lapatinib is crucial for optimizing treatment efficacy and minimizing toxicity due to significant inter-individual pharmacokinetic variability.[4][5] This document provides detailed application notes and protocols for the quantitative analysis of Lapatinib in human plasma using Lapatinib-d4 as an internal standard (IS) by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a sensitive and selective method for this purpose.[4][6][7]
Mechanism of Action
Lapatinib functions by binding to the intracellular ATP-binding site of the EGFR and HER2 tyrosine kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways.[8] This inhibition blocks two key signaling cascades: the Ras/Raf/MEK/MAPK pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, which promotes cell survival.[2][8][9] By disrupting these pathways, Lapatinib leads to an increase in apoptosis and a decrease in the proliferation of cancer cells.[9]
Lapatinib Signaling Pathway Inhibition
Caption: Lapatinib inhibits EGFR and HER2, blocking downstream PI3K/Akt and MAPK pathways.
Experimental Protocols
This section details the validated LC-MS/MS method for the quantification of Lapatinib in human plasma, utilizing this compound as a stable isotope-labeled internal standard to ensure accuracy and precision.[10]
Materials and Reagents
-
Reference Standards: Lapatinib and this compound (Authenticated analytical reference standards of known identity and purity).[11]
-
Solvents: Acetonitrile and Methanol (HPLC or LC-MS grade), Formic Acid (analytical grade).
-
Reagents: Ammonium (B1175870) formate (B1220265), Deionized water.
-
Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant).
Instrumentation and Conditions
A sensitive and robust LC-MS/MS system is required for this assay. The following are typical instrument parameters.
| Parameter | Typical Setting |
| LC System | UPLC or HPLC system |
| Column | Reversed-phase C18 column (e.g., Zorbax SB-C18, 5 µm, 2.1 x 50 mm)[6][7] |
| Mobile Phase A | 0.1% Formic acid and 5 mM ammonium formate in water[12] |
| Mobile Phase B | Acetonitrile[12] |
| Flow Rate | 0.4 mL/min[12] |
| Column Temperature | 50 °C[12] |
| Injection Volume | 10 µL[12] |
| MS System | Triple quadrupole mass spectrometer[12] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[13] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Lapatinib: m/z 581.0 → [Specific product ion] this compound: m/z 589.1 → [Specific product ion][13] |
| Dwell Time | 50 ms[12] |
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lapatinib and this compound by dissolving the accurately weighed compounds in a suitable organic solvent (e.g., methanol).[10]
-
Working Solutions:
-
Calibration Standards: Prepare a series of working solutions by serially diluting the Lapatinib stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create calibration standards.[10]
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a constant concentration (e.g., 100 ng/mL) for spiking all samples.[10][12]
-
Sample Preparation (Protein Precipitation)
-
Label polypropylene (B1209903) tubes for calibration standards, quality control (QC) samples, and unknown patient samples.
-
Pipette 50 µL of plasma into the appropriate tubes.[7]
-
Spike with the IS working solution.
-
For calibration standards and QCs, spike with the corresponding Lapatinib working solutions.
-
Add 180 µL of the IS working solution (in acetonitrile) to precipitate plasma proteins.[12]
-
Vortex mix for 2 minutes.[12]
-
Centrifuge at 12,000 x g for 5 minutes at room temperature.[12]
-
Transfer a portion of the supernatant to an autosampler vial for analysis.
-
Inject 10 µL of the final mixture into the LC-MS/MS system.[12]
TDM Assay Workflow
Caption: Workflow for Lapatinib therapeutic drug monitoring using LC-MS/MS.
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[4][11][14] The use of a stable isotope-labeled internal standard like this compound is recommended to compensate for matrix effects and variability in sample processing.[10]
Calibration Curve and Linearity
A calibration curve is constructed by plotting the peak area ratio of Lapatinib to this compound against the nominal concentration of the calibration standards. The curve should be fitted using a weighted linear regression model.
| Parameter | Typical Value |
| Calibration Range | 2.50 - 1000 ng/mL[6][7] |
| Regression Model | Weighted (1/x²) linear |
| Correlation Coefficient (r²) | > 0.99[12] |
Accuracy and Precision
Accuracy and precision are assessed by analyzing Quality Control (QC) samples at multiple concentration levels (Low, Medium, and High) on different days.
| QC Level | Concentration (ng/mL) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 2.50 | < 20%[14] | < 20%[14] | ± 20%[14] |
| Low | ~7.5 | < 15%[14] | < 15%[14] | ± 15%[14] |
| Medium | ~400 | < 15%[14] | < 15%[14] | ± 15%[14] |
| High | ~800 | < 15%[14] | < 15%[14] | ± 15%[14] |
| Acceptance criteria are based on regulatory guidelines.[14] |
Selectivity and Matrix Effect
-
Selectivity: The method should demonstrate the ability to differentiate and quantify Lapatinib from endogenous plasma components and potential concomitant medications.[6][11]
-
Matrix Effect: The influence of plasma constituents on the ionization of Lapatinib and this compound should be evaluated. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.[10]
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific assay for the therapeutic drug monitoring of Lapatinib in human plasma. This approach allows for precise quantification, which is essential for personalized dosing strategies to improve therapeutic outcomes and ensure patient safety in the clinical setting.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Drug Monitoring of the new targeted anticancer agents imatinib, nilotinib, dasatinib, sunitinib, sorafenib and lapatinib by LC tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ptfarm.pl [ptfarm.pl]
- 14. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lapatinib-d4 Spiking Solutions
Welcome to the technical support center for optimizing the use of Lapatinib-d4 as an internal standard in your analytical experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterium-labeled version of Lapatinib (B449). Deuterated compounds are frequently used as internal standards (IS) in quantitative bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The key advantage of using a stable isotope-labeled internal standard like this compound is its ability to correct for variability in sample processing and matrix effects, which can affect the accuracy of quantification.[4][5]
Q2: I'm observing a weak or non-existent signal for my this compound internal standard. What are the common causes and how can I troubleshoot this?
A2: Poor signal intensity for your internal standard is a common issue that can arise from several factors throughout the experimental workflow. Here are some common causes and troubleshooting steps:
-
Improper Solution Preparation: Ensure your this compound stock and spiking solutions are prepared correctly. This compound has limited aqueous solubility and is best dissolved in organic solvents like DMSO or methanol (B129727). Using fresh, high-purity solvents is crucial, as moisture can reduce solubility.
-
Suboptimal Concentration: The concentration of your spiking solution may be too low for your instrument's detection limits or too high, leading to ion suppression. It's important to optimize the concentration of the internal standard.
-
Degradation: Improper storage or handling can lead to the degradation of this compound in your stock or spiking solutions.
-
Mass Spectrometer Issues: Ensure your mass spectrometer is properly tuned and calibrated. Incorrect instrument settings can lead to poor signal intensity.
-
Matrix Effects: Components in your sample matrix (e.g., plasma, tissue homogenate) can interfere with the ionization of this compound, suppressing its signal.
Q3: I'm seeing high variability in the this compound signal across my samples. What could be the reason?
A3: High variability in the internal standard response can compromise the precision of your assay. Potential causes include:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the this compound spiking solution into your samples is a common source of variability. Ensure your pipettes are calibrated and your technique is consistent.
-
Variable Sample Processing: Inconsistencies in sample extraction or processing can lead to variable recovery of the internal standard.
-
Differential Matrix Effects: The composition of the matrix can vary between individual samples, leading to different degrees of ion suppression or enhancement for the internal standard.
-
Stability Issues: this compound may not be stable under your specific sample processing or storage conditions.
Troubleshooting Guides
Issue: Poor this compound Signal Intensity
This guide provides a systematic approach to troubleshooting low signal intensity of your this compound internal standard.
Caption: A systematic workflow for troubleshooting poor this compound signal intensity.
-
Verify Solution Preparation & Concentration:
-
Action: Prepare fresh stock and spiking solutions of this compound. Use high-purity, anhydrous solvents (e.g., DMSO, methanol).
-
Rationale: To eliminate issues related to solvent quality and solution stability. Moisture in DMSO can significantly reduce solubility.
-
Tip: Prepare a dilution series to determine the optimal concentration that provides a stable and robust signal without causing detector saturation.
-
-
Check MS Instrument Performance:
-
Action: Tune and calibrate your mass spectrometer according to the manufacturer's recommendations.
-
Rationale: Ensures the instrument is operating at its optimal performance for the mass range of this compound.
-
Tip: Infuse a fresh solution of this compound directly into the mass spectrometer to verify its signal intensity and fragmentation pattern.
-
-
Evaluate Sample Processing & Matrix Effects:
-
Action: Review your sample preparation protocol for consistency. Perform a post-extraction addition experiment to assess matrix effects.
-
Rationale: Inconsistent extraction can lead to variable recovery. Matrix effects can suppress the ionization of the internal standard.
-
-
Assess this compound Stability:
-
Action: Conduct short-term and freeze-thaw stability experiments with your this compound spiking solution in the sample matrix.
-
Rationale: To ensure that the internal standard is not degrading during sample handling and storage.
-
Quantitative Data Summary
For easy reference, the following tables summarize key quantitative data for Lapatinib and its deuterated internal standards.
Table 1: Solubility of Lapatinib
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL | |
| Dimethylformamide | ~20 mg/mL | |
| DMSO:PBS (pH 7.2) (1:2) | ~0.33 mg/mL | |
| Water | 0.007 mg/mL | |
| 0.1 N HCl | 0.001 mg/mL |
Table 2: Recommended Concentration Ranges for Lapatinib Quantification using Isotope-Labeled Internal Standards in LC-MS/MS
| Linearity Range | Internal Standard | Matrix | Reference |
| 5.0 - 5000 ng/mL | Lapatinib-d3 | Human Plasma | |
| 2.50 - 1000 ng/mL | Isotopically Labeled IS | Human Plasma | |
| 5.00 - 800.00 ng/mL | Isotope Labeled Lapatinib | Human Plasma |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Spiking Solutions
This protocol outlines the steps for preparing stock and working solutions of this compound for use as an internal standard.
Caption: Workflow for preparing this compound stock and spiking solutions.
Materials:
-
This compound powder
-
Methanol (HPLC or LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Amber glass vials for storage
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in methanol in a volumetric flask to achieve a final concentration of 1 mg/mL.
-
Ensure the powder is completely dissolved. Sonication may be used if necessary.
-
Store the stock solution in an amber glass vial at -20°C.
-
-
Spiking Solution Preparation (e.g., 50 ng/mL):
-
Allow the stock solution to equilibrate to room temperature before use.
-
Perform serial dilutions of the stock solution with methanol to reach the desired final concentration for your spiking solution (e.g., 50 ng/mL).
-
The concentration of the spiking solution should be optimized based on the expected concentration range of the analyte and the sensitivity of your instrument.
-
Protocol 2: Long-Term Stability Assessment of this compound in a Biological Matrix
This protocol describes a method to evaluate the long-term stability of this compound in a biological matrix like plasma.
Procedure:
-
Sample Preparation:
-
Obtain a pool of the desired biological matrix (e.g., human plasma).
-
Spike the matrix with a known concentration of this compound.
-
Aliquot the spiked matrix into multiple storage vials.
-
-
Storage:
-
Store the aliquots at the intended long-term storage temperature (e.g., -80°C).
-
-
Analysis at Time Points:
-
At predetermined time points (e.g., Day 0, 1 month, 3 months, 6 months), retrieve a set of aliquots.
-
Process and analyze the samples according to your validated analytical method.
-
-
Data Evaluation:
-
Calculate the mean concentration of this compound at each time point.
-
The stability is considered acceptable if the mean concentration at each time point is within ±15% of the initial (Day 0) concentration.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
addressing poor peak shape in Lapatinib-d4 chromatography
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Lapatinib-d4.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak showing significant tailing?
Peak tailing for this compound, a basic compound, is often caused by secondary interactions between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups.[1][2] Other potential causes include column overload, issues with the mobile phase pH, or physical problems with the column like a partially blocked inlet frit.[3][4]
Q2: What causes my this compound peak to show fronting?
Peak fronting is most commonly a result of column overload, where either too much sample mass is injected or the sample concentration is too high.[5] It can also be caused by injecting the sample in a solvent that is significantly stronger than the mobile phase, leading to band distortion. In some cases, physical degradation of the column, such as a void or collapse, can also lead to fronting peaks.
Q3: I am observing split peaks for this compound. What is the likely cause?
Split peaks can indicate several issues. A common cause is a mismatch between the injection solvent and the mobile phase, where the sample solvent is too strong. It can also be a sign of a partially blocked column inlet frit or a physical void in the column's packing material at the inlet.
Q4: Should this compound have a different retention time than Lapatinib?
While deuterated standards are designed to co-elute with the non-labeled analyte, highly deuterated compounds can sometimes exhibit a slight retention time shift. However, their fundamental chromatographic behavior and the causes of poor peak shape are expected to be the same as the parent compound.
Q5: Can the mobile phase pH affect the peak shape of this compound?
Yes, the mobile phase pH is critical. Lapatinib is a basic compound, and its ionization state is pH-dependent. An inappropriate pH can lead to strong interactions with the silica (B1680970) backbone of the column, causing peak tailing. Using a buffered mobile phase or adjusting the pH can significantly improve peak symmetry.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing occurs when the latter half of the peak is broader than the front half.
Question: How can I diagnose and resolve peak tailing for this compound?
Answer:
Follow this systematic approach to identify and fix the cause of peak tailing.
Step 1: Check for Column Overload
-
Diagnosis: Column overload can cause tailing, especially for basic compounds. This is often accompanied by a decrease in retention time as the sample concentration increases.
-
Solution: Reduce the mass of sample injected on the column. You can do this by either diluting the sample or reducing the injection volume. If the peak shape improves, the original issue was column overload.
Step 2: Investigate Mobile Phase and pH Effects
-
Diagnosis: Lapatinib has basic functional groups that can interact strongly with acidic silanol groups on the column's stationary phase, a common cause of tailing. This is often exacerbated by an unbuffered or improperly pH-adjusted mobile phase.
-
Solution:
-
Adjust pH: Use a mobile phase with a low pH (e.g., with 0.1% formic or trifluoroacetic acid) to ensure the basic analyte is protonated and to suppress the ionization of silanol groups.
-
Add Buffer: Incorporate a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (typically 5-10 mM), into your mobile phase. This helps maintain a consistent pH and masks the silanol interactions.
-
Ensure Buffer in Organic Phase: When running a gradient, ensure the buffer is present in both the aqueous and organic mobile phase components to prevent tailing for later eluting peaks.
-
Step 3: Evaluate Column Health
-
Diagnosis: If all peaks in the chromatogram are tailing, it often points to a physical problem with the column or system, such as a blocked inlet frit. Contamination from the sample matrix can build up on the frit, distorting the sample path.
-
Solution:
-
Backflush the Column: Disconnect the column and reverse its direction, flushing it to waste with a strong solvent. This can dislodge particulates from the inlet frit. (Note: Only perform this if the column manufacturer's instructions permit backflushing).
-
Use a Guard Column: If not already in use, install a guard column to protect the analytical column from contamination. If a guard column is already installed, replace it and see if the peak shape improves.
-
Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged or contaminated and should be replaced.
-
Issue 2: Peak Fronting
Peak fronting appears as a leading edge or a less steep rise on the left side of the peak.
Question: My this compound peak is fronting. What steps should I take to fix it?
Answer:
Peak fronting is typically related to column overload or solvent effects.
Step 1: Rule out Column Overload
-
Diagnosis: This is the most common cause of peak fronting. It can be due to injecting too large a sample volume or too high a sample concentration.
-
Solution: Systematically reduce the amount of sample injected. Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject the same volume. Alternatively, keep the concentration the same and reduce the injection volume. If the fronting diminishes, you have identified the problem as overloading.
Step 2: Check for Sample Solvent Incompatibility
-
Diagnosis: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase (e.g., 100% acetonitrile (B52724) for a mobile phase starting at 10% acetonitrile), it can cause the analyte to travel through the start of the column too quickly, resulting in a distorted, fronting peak. This effect is most pronounced for early-eluting peaks.
-
Solution: If possible, prepare your sample using the initial mobile phase as the solvent. If the sample is not soluble in the mobile phase, use the weakest solvent possible that still provides adequate solubility.
Step 3: Inspect the Column for Physical Issues
-
Diagnosis: While less common with modern columns, a physical collapse of the column bed or the formation of a void at the inlet can cause peak fronting. This would typically affect all peaks in the chromatogram.
-
Solution:
-
Check for Voids: Disconnect the column from the detector and look at the inlet. A visible gap or void between the frit and the packing bed indicates a problem.
-
Replace the Column: A column with a collapsed bed or a significant void cannot be repaired and must be replaced. To prevent this, always operate the column within its recommended pressure and pH limits.
-
Data and Protocols
Table 1: Typical Chromatographic Conditions for Lapatinib Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C8 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 100 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Methanol:Water (90:10 v/v) | Acetonitrile:10 mM Pentane-1-sulfonic acid sodium salt (35:65 v/v) | Acetonitrile:Phosphate Buffer (65:35 v/v) |
| Flow Rate | 1.0 mL/min | 0.6 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | Not Specified | Ambient |
| Injection Vol. | 20 µL | Not Specified | 5-10 µL |
| Detection (UV) | 262 nm | 222 nm | 268 nm |
Note: These are starting points. Method parameters should be optimized for your specific instrument and application.
Experimental Protocol: Diagnosing Solvent Strength Mismatch
Objective: To determine if poor peak shape (fronting or splitting) is caused by the sample solvent being stronger than the mobile phase.
Methodology:
-
Prepare Mobile Phase A and B: Prepare your initial mobile phase conditions as per your analytical method. For example, Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. An initial condition might be 90% A and 10% B.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a strong solvent (e.g., 100% Acetonitrile or Methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare Test Samples:
-
Sample 1 (Strong Solvent): Dilute the stock solution to your target concentration (e.g., 10 µg/mL) using the strong solvent (100% Acetonitrile).
-
Sample 2 (Mobile Phase): Dilute the stock solution to the same target concentration (10 µg/mL) using the pre-mixed initial mobile phase (e.g., 90% A: 10% B).
-
-
Sequential Injections:
-
Equilibrate the HPLC/UPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject Sample 1 (dissolved in strong solvent) and record the chromatogram.
-
Re-equilibrate the system.
-
Inject Sample 2 (dissolved in mobile phase) and record the chromatogram.
-
-
Analysis: Compare the peak shapes from the two injections. If the peak shape for Sample 2 is symmetrical and significantly improved compared to Sample 1, the issue is confirmed to be a solvent strength mismatch.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak fronting.
References
Technical Support Center: Stability of Lapatinib-d4 in Biological Matrices
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Lapatinib-d4 as an internal standard in bioanalytical assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the assessment of this compound stability in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to assess the stability of this compound in biological matrices?
A1: this compound is a deuterium-labeled version of Lapatinib, commonly used as an internal standard (IS) in quantitative bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS).[1] The stability of the internal standard within the biological matrix (such as plasma, blood, or tissue homogenates) under different storage and handling conditions is crucial.[1] Any degradation of the internal standard can lead to inaccurate quantification of the analyte (Lapatinib), which can have a significant impact on pharmacokinetic, toxicokinetic, and other essential studies in drug development.[1]
Q2: In which biological matrices should the stability of this compound be evaluated?
A2: The stability of this compound should be assessed in the same biological matrices that will be used for the analysis of the parent drug, Lapatinib. These typically include:
-
Human and animal plasma (using various anticoagulants like EDTA, heparin, etc.).[1]
-
Whole blood.
-
Urine.[1]
-
Tissue homogenates from relevant tissues in preclinical studies (e.g., liver, tumor).
Q3: What are the essential stability assessments for this compound in biological matrices?
A3: Key stability assessments that should be performed include:
-
Freeze-Thaw Stability: This evaluates the stability of this compound after multiple cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: This assesses the stability of the analyte at room temperature for a duration that mimics the sample handling time during the analytical process.
-
Long-Term Stability: This determines the stability of this compound under frozen storage conditions over an extended period.
-
Autosampler (Post-Preparative) Stability: This evaluates the stability of the processed sample in the autosampler before injection into the analytical instrument.
Quantitative Data Summary
The following tables summarize the stability of Lapatinib in human plasma under various conditions. While this data is for the unlabeled Lapatinib, it provides a strong indication of the expected stability of this compound, as deuterated internal standards are designed to have similar chemical properties to their non-labeled counterparts. The acceptance criterion for stability is typically that the mean concentration of the analyte should be within ±15% of the initial concentration.
Table 1: Freeze-Thaw Stability of Lapatinib in Human Plasma
| Analyte Concentration (ng/mL) | Number of Freeze-Thaw Cycles | Mean Measured Concentration (ng/mL) | Accuracy (%) |
| 15 | 3 | 14.5 | 96.7 |
| 4000 | 3 | 3920 | 98.0 |
Source: Adapted from Wu, J. et al. (2013).
Table 2: Short-Term (Bench-Top) Stability of Lapatinib in Human Plasma at Room Temperature (25°C)
| Analyte Concentration (ng/mL) | Incubation Time (hours) | Mean Measured Concentration (ng/mL) | Accuracy (%) |
| 15 | 6 | 14.8 | 98.7 |
| 4000 | 6 | 4080 | 102.0 |
Source: Adapted from Wu, J. et al. (2013).
Table 3: Autosampler Stability of Lapatinib in Reconstituted Solution at 4°C
| Analyte Concentration (ng/mL) | Incubation Time (hours) | Mean Measured Concentration (ng/mL) | Accuracy (%) |
| 15 | 12 | 14.3 | 95.3 |
| 4000 | 12 | 3880 | 97.0 |
Source: Adapted from Wu, J. et al. (2013).
Table 4: Long-Term Stability of Lapatinib in Human Plasma
| Storage Temperature | Storage Duration | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) |
| -14°C | 53 days | 15.00 | 14.85 | 99.0 |
| -14°C | 53 days | 600.00 | 594.00 | 99.0 |
| -65°C | 53 days | 15.00 | 15.15 | 101.0 |
| -65°C | 53 days | 600.00 | 606.00 | 101.0 |
Source: Adapted from Musijowski, J. et al.
Experimental Protocols
Below are detailed methodologies for key stability experiments for this compound.
Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix (e.g., human plasma).
-
Freeze-Thaw Cycles: Subject the samples to a minimum of three freeze-thaw cycles. A single cycle consists of freezing the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours, followed by unassisted thawing at room temperature.
-
Analysis: After the final thaw, process and analyze the samples using a validated bioanalytical method.
-
Data Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
Short-Term (Bench-Top) Stability Assessment
-
Sample Preparation: Prepare a set of stability samples by spiking a known concentration of this compound into the biological matrix.
-
Incubation: Store the samples at room temperature (e.g., 25°C) for a duration that reflects the expected sample handling time during analysis (e.g., 6 hours).
-
Analysis: At the end of the incubation period, process and analyze the samples.
-
Data Evaluation: The mean concentration of the incubated samples should be within ±15% of the nominal concentration.
Long-Term Stability Assessment
-
Sample Preparation: Prepare a set of stability samples by spiking a known concentration of this compound into the biological matrix.
-
Storage: Store the samples at the intended long-term storage temperature (e.g., -80°C).
-
Analysis at Time Points: Analyze aliquots of the stability samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months).
-
Data Evaluation: The mean concentration at each time point should be within ±15% of the initial (time 0) concentration.
Autosampler (Post-Preparative) Stability Assessment
-
Sample Preparation: Process samples containing this compound as you would for analysis.
-
Storage in Autosampler: Place the processed samples in the autosampler and store them at the autosampler's operating temperature (e.g., 4°C) for a duration that exceeds the expected run time.
-
Analysis: Inject and analyze the samples at the beginning and end of the storage period.
-
Data Evaluation: The mean concentration of the samples at the end of the storage period should be within ±15% of the initial concentration.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during the stability assessment of this compound in biological matrices.
| Symptom | Possible Causes | Solutions |
| High variability in internal standard (IS) response between samples | 1. Inconsistent sample collection or processing. 2. Inaccurate pipetting of the IS spiking solution. 3. Degradation of the IS in some samples due to improper storage or handling. 4. Matrix effects varying between samples. | 1. Review and standardize all sample handling procedures. 2. Verify pipette calibration and ensure proper pipetting technique. 3. Investigate the short-term and freeze-thaw stability of the IS. 4. Evaluate matrix effects by comparing the IS response in different lots of the biological matrix. |
| Decreasing IS response over time in long-term stability samples | 1. Degradation of the IS at the storage temperature. 2. Adsorption of the IS to the storage container. | 1. Re-evaluate the optimal long-term storage temperature (e.g., -80°C vs. -20°C). 2. Test different types of storage containers (e.g., polypropylene (B1209903) vs. glass). |
| IS response is significantly lower in post-preparative samples compared to freshly prepared samples | 1. Degradation of the IS in the autosampler vial. 2. Evaporation of the solvent from the autosampler vial. | 1. Assess the stability of the processed extract at the autosampler temperature for the expected run time. 2. Use appropriate vial caps (B75204) or seals to minimize evaporation. Consider using a cooled autosampler. |
| Interference peak observed at the same retention time as the IS | 1. Contamination from the biological matrix or a metabolite. 2. Contamination from lab equipment or reagents. | 1. Analyze blank matrix from multiple sources to check for endogenous interference. 2. Optimize the chromatographic method to separate the interference from the IS. 3. Thoroughly clean all lab equipment and use high-purity reagents. |
| Unexpected increase in the unlabeled analyte (Lapatinib) signal | Isotopic back-exchange, where deuterium (B1214612) atoms on this compound are replaced by hydrogen atoms from the solvent or matrix. This is more likely to occur in protic solvents and at non-neutral pH. | 1. Check the position of the deuterium labels: Ensure they are on stable positions of the molecule. 2. Control pH: Maintain a pH between 2.5 and 3 during sample preparation and in the mobile phase to minimize the rate of exchange. 3. Use aprotic solvents: Where possible, use aprotic solvents for stock solutions and during sample preparation. 4. Control temperature: Keep samples and standards cool to slow down the exchange rate. |
Visualizations
Lapatinib Signaling Pathway Inhibition
Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2). By inhibiting these receptors, Lapatinib blocks downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival in cancer cells.
Caption: Lapatinib inhibits EGFR and HER2 signaling pathways.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of an internal standard like this compound in a biological matrix.
Caption: Workflow for this compound stability assessment.
References
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Welcome to the Technical Support Center for Lapatinib-d4 LC-MS Analysis. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate quantification of Lapatinib.
This section addresses common issues encountered during the LC-MS analysis of Lapatinib and its deuterated internal standard, this compound.
Q1: What is ion suppression and why is it a major concern for Lapatinib analysis?
Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte (Lapatinib) and its internal standard (this compound) in the mass spectrometer's ion source.[1][2][3] It is caused by co-eluting endogenous components from the biological matrix (e.g., plasma, tissue) such as phospholipids (B1166683), salts, and proteins.[1][4] This phenomenon can lead to decreased sensitivity, poor accuracy, and high variability in quantitative results, making it a critical challenge to overcome for reliable bioanalysis.
Q2: I'm observing significant signal variability for this compound. What are the likely causes and solutions?
Signal variability is often a direct result of inconsistent ion suppression between samples. Lapatinib is known to be highly plasma protein-bound, and variations in extraction recovery between different plasma lots can be significant.
-
Cause: Inter-individual differences in plasma composition can lead to variable extraction recovery and matrix effects. One study found that the recovery of Lapatinib varied up to 3.5-fold in plasma samples from different cancer patients.
-
Solution: The most effective way to compensate for this variability is to use a stable isotope-labeled internal standard (SIL-IS) like this compound. Since the SIL-IS co-elutes and experiences the same degree of ion suppression as the analyte, the ratio of their signals remains constant, allowing for accurate quantification.
Q3: Which sample preparation technique is best for minimizing ion suppression with Lapatinib?
The choice of sample preparation is one of the most effective strategies to reduce matrix effects.
-
Protein Precipitation (PPT): While simple and fast, PPT is the least effective at removing interfering endogenous compounds and carries the highest risk of ion suppression. It often leaves significant amounts of phospholipids and other matrix components in the extract.
-
Liquid-Liquid Extraction (LLE): LLE offers a much cleaner sample extract compared to PPT. It is effective at removing non-volatile salts and highly polar matrix components. A method using methyl t-butyl ether for extraction showed good recovery and avoided significant matrix effects.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for sample cleanup, providing selective extraction of the analyte while removing a broad range of interfering compounds.
Recommendation: For Lapatinib analysis, LLE and SPE are superior to PPT for minimizing ion suppression.
Q4: How can I optimize my chromatographic method to avoid ion suppression?
Optimizing chromatographic conditions to separate Lapatinib and this compound from matrix components is a key strategy.
-
Adjust Retention Time: Ion suppression is often most severe at the beginning (void volume) and end of the chromatographic run where many matrix components elute. Adjust the mobile phase composition and gradient to ensure Lapatinib elutes in a "clean" region of the chromatogram.
-
Column Chemistry: Using a robust column, such as a Zorbax SB-C18, can provide good separation from endogenous compounds. Experimenting with different stationary phases can alter selectivity and improve separation from interferences.
-
Mobile Phase Modifiers: The use of mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) helps to control pH and improve peak shape and ionization efficiency.
Q5: My results show no significant matrix effect when using pooled plasma, but are inconsistent with patient samples. Why?
Method validation using pooled plasma may not account for the inter-individual variability in patient samples. Factors like disease state, diet, and co-administered medications can significantly alter the plasma matrix. A study on Lapatinib demonstrated that while no apparent matrix effects were seen in pooled plasma, recovery varied significantly among individual donors and cancer patients. This underscores the critical importance of using a SIL-IS like this compound to correct for these differences in every sample.
Troubleshooting & Experimental Workflows
The following diagrams illustrate logical troubleshooting steps and a standard experimental workflow for Lapatinib analysis.
Caption: Troubleshooting workflow for ion suppression in Lapatinib analysis.
Caption: General experimental workflow for Lapatinib bioanalysis.
Detailed Experimental Protocols
The following protocols are compiled from validated methods for Lapatinib analysis.
Protocol 1: Liquid-Liquid Extraction (LLE) Method
This protocol is based on a validated method for determining Lapatinib in human plasma.
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a clean glass tube.
-
Add 50 µL of this compound internal standard (IS) working solution.
-
Add 50 µL of 1mM NaOH and vortex briefly.
-
Add 2.5 mL of extraction solvent (e.g., methyl t-butyl ether or ethyl acetate).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
-
-
LC Conditions:
-
Column: Zorbax SB-C18 (150 x 3 mm, 3.5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with 25% (10 mM formic buffer, pH 4.0) and 75% (Acetonitrile/Methanol/Formic Acid, 25:75:0.1 v/v/v).
-
Flow Rate: 0.45 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 50 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Monitored Ions (SIM): m/z 581.0 for Lapatinib and m/z 589.1 for a deuterated IS (note: specific m/z for this compound may vary slightly based on deuterium (B1214612) position).
-
Source Temperature: ~280-290°C.
-
Quantitative Data Summary
The following tables summarize key validation parameters from published methods, demonstrating the effectiveness of different sample preparation techniques.
Table 1: Comparison of Sample Preparation Techniques
| Technique | General Efficacy in Removing Interferences | Risk of Ion Suppression | Notes |
| Protein Precipitation | Low | High | Simple and fast, but leaves many endogenous components like phospholipids in the final extract. |
| Liquid-Liquid Extraction | Moderate to High | Low to Moderate | Effective at removing salts and polar interferences; provides a cleaner extract than PPT. |
| Solid-Phase Extraction | High | Low | Provides the cleanest extracts by selectively isolating the analyte from matrix components. |
Table 2: Validation Data for LLE Method
This data is from a study using LLE with methyl t-butyl ether for Lapatinib extraction from human plasma.
| Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (RSD %) |
| 15.00 | 82.0 | 6.22 |
| 200.00 | 82.4 | 5.31 |
| 600.00 | 71.4 | 2.55 |
RSD: Relative Standard Deviation. Low RSD % for the matrix effect indicates that ion suppression was minimal and consistent across different plasma sources.
References
Technical Support Center: Lapatinib-d4 Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Lapatinib-d4 recovery during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterium-labeled version of Lapatinib (B449).[1][2][3] It is commonly used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of the measurement of the unlabeled analyte, Lapatinib.[4] A stable isotope-labeled internal standard like this compound is considered the "gold standard" because it has nearly identical physicochemical properties to the analyte and thus behaves similarly during sample preparation and analysis, effectively compensating for variations.[5]
Q2: What are the regulatory guidelines for internal standard recovery?
The U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation does not specify a strict acceptance percentage for the recovery of an analyte or internal standard.[6][7] Instead, the emphasis is on the consistency, precision, and reproducibility of the recovery.[1][6][7] The accuracy of quality control (QC) samples is a key metric, with the mean value expected to be within ±15% of the nominal value, and within ±20% for the lower limit of quantification (LLOQ).[1]
Q3: What are the primary factors that can cause variability in this compound recovery?
Variability in internal standard recovery can stem from several factors throughout the bioanalytical workflow. These can be broadly categorized as:
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[8]
-
Sample Preparation Inconsistencies: Errors during sample preparation, such as inaccurate pipetting, incomplete extraction, or sample loss during transfer steps, can lead to significant variability.[4][8]
-
This compound Stability: Degradation of this compound due to improper storage or handling (e.g., freeze-thaw cycles, prolonged exposure to room temperature) can result in lower recovery.[4]
-
Metabolism of Lapatinib: Lapatinib is extensively metabolized, primarily by the enzymes CYP3A4 and CYP3A5.[6][9][10] While the deuterated internal standard is generally stable, understanding the metabolic profile of the parent drug is important as metabolites could potentially interfere with the analysis.
-
Instrumental Issues: Fluctuations in the LC-MS/MS system's performance, such as inconsistent injection volumes or detector response, can also contribute to variability.[11]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to this compound recovery.
Issue 1: Low and/or Inconsistent this compound Recovery
Initial Assessment Workflow
Caption: Troubleshooting workflow for low or inconsistent internal standard recovery.
Detailed Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Inconsistent Sample Preparation | 1. Verify Pipette Calibration: Ensure all pipettes used for sample and IS addition are properly calibrated.[4] 2. Standardize Procedures: Review and standardize all sample handling and extraction steps to minimize human error.[4] 3. Automate Liquid Handling: If available, use automated liquid handling systems to improve precision.[8] | Improved consistency in IS response across all samples. |
| This compound Instability | 1. Freeze-Thaw Stability: Assess the stability of this compound after multiple freeze-thaw cycles.[4] 2. Bench-Top Stability: Evaluate the stability of this compound in the matrix at room temperature for the duration of sample handling.[4] 3. Long-Term Stability: Confirm the stability of this compound under the intended long-term storage conditions (e.g., -80°C).[4] | IS concentrations remain within ±15% of the initial concentration under all tested conditions. |
| Matrix Effects | 1. Post-Extraction Spike Experiment: Spike the analyte and IS into the matrix extract after the extraction process and compare the response to that in a clean solvent. A significant difference indicates matrix effects.[11] 2. Dilute the Sample: Diluting the sample with a suitable buffer can reduce the concentration of interfering matrix components.[11] 3. Optimize Sample Cleanup: Switch from a simple protein precipitation method to a more rigorous cleanup like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[11] | Minimized ion suppression or enhancement, leading to more consistent IS response. |
| Suboptimal Chromatography | 1. Improve Separation: Modify the chromatographic method (e.g., change the mobile phase gradient, use a different column) to better separate this compound from co-eluting matrix components.[11] | A sharper, more symmetrical peak for this compound with reduced interference from the matrix. |
Issue 2: Abrupt Change in this compound Response Mid-Run
Possible Causes and Solutions
Caption: Decision tree for investigating an abrupt shift in internal standard response.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Instrument Malfunction | 1. Review Instrument Logs: Check for any errors or changes in instrument parameters during the run.[11] 2. Re-inject Samples: Re-inject a subset of the affected and unaffected samples to see if the issue is reproducible.[11] | If the trend repeats, it points to an instrument issue that needs to be addressed (e.g., cleaning the ion source, checking for leaks). |
| Human Error in Sample Preparation | 1. Review Batch Records: Carefully examine the sample preparation records for the specific batch of samples where the response changed. Look for any deviations from the standard operating procedure.[11] | Identification of a specific error in a batch (e.g., incorrect IS addition) that explains the shift in response. |
Experimental Protocols
Sample Preparation Methodologies
The choice of sample preparation method is critical for minimizing matrix effects and ensuring consistent recovery.
| Method | General Protocol | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 1. To 100 µL of plasma, add 50 µL of this compound internal standard solution. 2. Add 250-300 µL of cold acetonitrile (B52724) to precipitate proteins.[12] 3. Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes.[12] 4. Transfer the supernatant to a clean tube for LC-MS/MS analysis.[12] | Fast, simple, and requires minimal solvent.[13] | May not effectively remove all interfering matrix components, such as phospholipids.[13] |
| Liquid-Liquid Extraction (LLE) | 1. To 100 µL of plasma, add 50 µL of this compound internal standard. 2. Add a basifying agent (e.g., 50 µL of 1mM NaOH).[4] 3. Add an immiscible organic solvent (e.g., 2.5 mL of Ethyl Acetate).[4] 4. Vortex vigorously for 5-10 minutes and centrifuge to separate the layers. 5. Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in the mobile phase. | Provides cleaner extracts than PPT by removing more matrix components.[10] | More time-consuming and uses larger volumes of organic solvents.[10] |
| Solid-Phase Extraction (SPE) | 1. Condition the SPE cartridge with methanol (B129727) followed by water. 2. Load the pre-treated plasma sample (spiked with this compound). 3. Wash the cartridge with a weak solvent to remove interferences. 4. Elute Lapatinib and this compound with a strong organic solvent. 5. Evaporate the eluate and reconstitute for analysis. | Highly selective and provides the cleanest extracts, significantly reducing matrix effects.[14] | Most time-consuming and expensive method; requires method development to optimize the sorbent and solvents.[15] |
LC-MS/MS Method for Lapatinib Analysis
The following is a representative LC-MS/MS method for the analysis of Lapatinib. Optimization will be required for specific instrumentation and experimental conditions.
| Parameter | Condition |
| LC Column | Zorbax SB-C18 (5 µm, 2.1 x 50 mm) or equivalent reversed-phase column.[8] |
| Mobile Phase | Acetonitrile and 5mM Ammonium Formate (e.g., 80:20 v/v) with pH adjusted to ~3.8 using formic acid.[4] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) in Positive Mode.[4] |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Lapatinib: To be optimized for the specific instrument this compound: To be optimized for the specific instrument |
Data Presentation: Bioanalytical Method Validation Criteria
The following table summarizes the typical acceptance criteria for bioanalytical method validation based on FDA guidelines.
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal concentration for QC samples.[1] For the LLOQ, it should be within ±20%.[1] |
| Precision | The coefficient of variation (CV) should not exceed 15% for QC samples.[7] For the LLOQ, the CV should not exceed 20%.[7] |
| Recovery | Recovery of the analyte and internal standard should be consistent, precise, and reproducible. No specific percentage is mandated.[6][7] |
| Selectivity | No significant interfering peaks should be present at the retention times of the analyte and IS in blank matrix samples from at least six different sources.[6] |
| Matrix Effect | The matrix factor (response in the presence of matrix vs. response in a clean solution) should be consistent across different lots of the matrix. |
By following these troubleshooting guides and understanding the key factors influencing this compound recovery, researchers can develop robust and reliable bioanalytical methods for their drug development programs.
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejbps.com [ejbps.com]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tandfonline.com [tandfonline.com]
- 11. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 12. a protein precipitation extraction method [protocols.io]
- 13. gcms.cz [gcms.cz]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Mass Spectrometry Analysis of Lapatinib-d4
Welcome to the technical support center for the mass spectrometry analysis of Lapatinib-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the signal intensity of this compound in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound, providing explanations and actionable solutions to enhance signal intensity and ensure data quality.
Q1: I am observing a weak or inconsistent signal for my this compound internal standard. What are the primary causes?
A1: A weak or variable signal for this compound can originate from several factors throughout the analytical workflow. The most common areas to investigate are:
-
Suboptimal Mass Spectrometry Parameters: The settings for the ion source and mass analyzer may not be optimized for this compound.
-
Sample Preparation Issues: Inefficient extraction from the sample matrix, degradation of the standard, or the presence of interfering substances can suppress the signal.
-
Chromatographic Problems: Poor peak shape, co-elution with matrix components, or inadequate separation can diminish signal intensity.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, tissue) can suppress the ionization of this compound, leading to a lower-than-expected signal.
-
In-source Fragmentation: The this compound molecule may be fragmenting within the ion source, which reduces the abundance of the target precursor ion.
Q2: How can I optimize my electrospray ionization (ESI) source for better this compound signal?
A2: Lapatinib (B449) is amenable to positive electrospray ionization.[1] Systematic optimization of ESI parameters is critical for maximizing signal intensity. Key parameters to adjust include:
-
Capillary/Probe Voltage: A typical starting point for positive mode is around 3.0 kV.[2] Fine-tune this voltage to maximize the [M+H]⁺ ion signal for this compound.
-
Gas Flows (Nebulizer and Drying Gas): The nebulizer gas helps form a fine spray, while the drying gas aids in desolvation. Optimize the flow rates to ensure efficient droplet formation and desolvation without causing excessive fragmentation.
-
Drying Gas Temperature: Higher temperatures can improve desolvation but may also lead to thermal degradation or in-source fragmentation. Adjust this temperature to find a balance that provides a stable and intense signal.
-
Source Temperatures (Block and Desolvation Line): Proper temperature settings are crucial for efficient ionization. For example, block temperatures around 280°C and desolvation line temperatures of 290°C have been used successfully for Lapatinib analysis.[2]
A logical approach to this optimization is outlined in the workflow below.
Q3: My this compound signal is low despite optimizing the ESI source. Could it be a sample preparation issue?
A3: Yes, sample preparation is a critical step. Lapatinib is highly bound to plasma proteins, and inefficient extraction can lead to significant signal loss and variability.[3] Consider the following:
-
Extraction Technique: Protein precipitation is a common method, but liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may provide a cleaner extract and reduce matrix effects. For LLE, methyl t-butyl ether has been shown to provide high recovery for Lapatinib.[2][4]
-
Extraction Solvent: The choice of organic solvent is crucial. For protein precipitation, acetonitrile (B52724) is frequently used. For LLE, polar solvents like methyl t-butyl ether have demonstrated higher recovery for Lapatinib compared to non-polar options.[2]
-
pH Modification: Acidifying the plasma sample can improve the extraction efficiency of Lapatinib.
Q4: I am seeing unexpected fragment ions for this compound in my full scan or precursor ion scan. What is happening?
A4: This phenomenon is likely due to in-source fragmentation (ISF), where the molecule fragments in the ion source before entering the mass analyzer.[5] This reduces the population of the intended precursor ion, leading to a lower signal in your MRM experiment. To mitigate ISF:
-
Reduce Fragmentor/Declustering Potential: These voltages influence the energy ions experience as they enter the mass spectrometer. Lowering them can reduce the likelihood of fragmentation.[5]
-
Optimize Source Temperatures: As mentioned earlier, excessively high temperatures can cause thermal degradation and fragmentation.[5]
-
Gentler Ionization: Ensure that your ESI parameters are not overly aggressive. The goal is to gently desolvate and ionize the analyte, not to induce fragmentation.
Q5: How do I select the optimal MRM transitions for this compound?
A5: The process involves selecting the most abundant and stable precursor and product ions. For this compound, the precursor ion will be the [M+4+H]⁺ ion due to the deuterium (B1214612) labeling. The process is as follows:
-
Precursor Ion Selection: Infuse a solution of this compound and acquire a full scan mass spectrum in positive ESI mode. The most abundant ion should correspond to the protonated molecule. For Lapatinib, the [M+H]⁺ ion is m/z 581.0; therefore, for this compound, you should target m/z 585.1.[2]
-
Product Ion Scan: Perform a product ion scan on the selected precursor ion (m/z 585.1). This will fragment the precursor and show you the resulting product ions.
-
Select Intense and Specific Product Ions: Choose the most intense and stable product ions for your MRM transitions. It is best practice to select at least two transitions: one for quantification (quantifier) and one for confirmation (qualifier).
-
Optimize Collision Energy (CE): For each selected transition, vary the collision energy to find the value that produces the maximum product ion intensity. This is a critical step for maximizing sensitivity.
Quantitative Data Summary
The following tables summarize typical parameters used in published LC-MS/MS methods for Lapatinib analysis. These values can serve as a starting point for your method development and optimization.
Table 1: Comparison of LC-MS/MS Method Parameters for Lapatinib Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| LC Column | Zorbax SB-C18 (150x3 mm, 3.5 µm)[2] | Zorbax SB-C18 (50x2.1 mm, 5 µm)[6] | Zorbax Eclipse C18 (100x4.6 mm, 3.5 µm)[3] |
| Mobile Phase A | 10 mM Formic Buffer (pH 4.0)[2] | 10 mM Ammonium (B1175870) Formate (B1220265) (pH 3.6)[7] | 10 mM Ammonium Formate (pH 4.5)[3] |
| Mobile Phase B | Acetonitrile/Methanol (B129727)/Formic Acid (75:25:0.1)[2] | 10 mM Ammonium Formate in Methanol[7] | Acetonitrile[3] |
| Flow Rate | 0.45 mL/min[2] | 0.45 mL/min[7] | 1.0 mL/min[3] |
| Injection Volume | 50 µL[2] | 6 µL[7] | 5 µL[3] |
| Ionization Mode | ESI Positive[2] | ESI Positive[7] | ESI Positive[3] |
| LLOQ | 5.0 ng/mL[2][4] | Not Specified | 0.027 µg/mL (for impurities)[3] |
Table 2: Example Mass Spectrometer Settings for Lapatinib
| MS Parameter | Setting |
| Ionization Mode | ESI Positive[2] |
| Precursor Ion (Lapatinib) | m/z 581.0[2] |
| Precursor Ion (this compound) | m/z 585.1 (projected) |
| Probe High Voltage | 3.0 kV[2] |
| Nebulizer Gas Flow | 4.0 L/min (Nitrogen)[2] |
| Block Temperature | 280 °C[2] |
| Desolvation Line (DL) Temperature | 290 °C[2] |
| DL Voltage | 75 V[2] |
Experimental Protocols
This section provides a representative protocol for the quantification of Lapatinib in human plasma using this compound as an internal standard, based on established methodologies.
Objective: To develop and validate a method for quantifying Lapatinib in human plasma with high sensitivity and accuracy.
Materials:
-
Lapatinib and this compound reference standards
-
HPLC-grade Methanol and Acetonitrile
-
HPLC-grade Formic Acid and Ammonium Formate
-
Human Plasma (blank)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer and centrifuge
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Lapatinib and this compound in methanol (e.g., 1 mg/mL).
-
From these stocks, prepare working solutions at various concentrations by diluting with a suitable solvent (e.g., 50:50 methanol:water).
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample (blank, standard, or unknown) into a clean 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each tube (except for double blanks).
-
Add 150 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a new tube or HPLC vial for analysis.
3. LC-MS/MS Analysis:
-
HPLC System: An Agilent or equivalent HPLC/UPLC system.
-
Column: Zorbax SB-C18 (50 mm x 2.1 mm, 5 µm particle size).[6]
-
Mobile Phase: Use a gradient elution with Mobile Phase A (e.g., 10 mM ammonium formate in water, pH 4.5) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 0.45 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
MRM Transitions: Monitor at least one quantifier and one qualifier transition for both Lapatinib and this compound after optimization.
4. Data Analysis:
-
Integrate the peak areas for both the Lapatinib and this compound MRM transitions.
-
Calculate the peak area ratio (Lapatinib / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Lapatinib in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. longdom.org [longdom.org]
- 2. ptfarm.pl [ptfarm.pl]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High throughput LC/ESI-MS/MS method for simultaneous analysis of 20 oral molecular-targeted anticancer drugs and the active metabolite of sunitinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lapatinib-d4 Analytics
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution issues with Lapatinib-d4 in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled version of Lapatinib (B449), where four hydrogen atoms are replaced by deuterium (B1214612). It is an ideal internal standard (IS) for quantitative analysis by mass spectrometry (MS) because it is chemically almost identical to Lapatinib and is expected to co-elute chromatographically under ideal conditions.[1] Its different mass allows the mass spectrometer to distinguish it from the unlabeled analyte, helping to correct for variability in sample preparation and matrix effects.[1][2][3]
Q2: What is co-elution, and why can it be an issue?
A2: Co-elution occurs when two or more compounds elute from a chromatography column at the same time. While the goal is for this compound to co-elute with Lapatinib, problems arise when other components from the biological matrix or Lapatinib metabolites co-elute with either the analyte or the internal standard. This can lead to inaccurate quantification due to ion suppression or enhancement in the mass spectrometer.[1]
Q3: Can this compound separate from Lapatinib during chromatography?
A3: Yes, a phenomenon known as the "isotope effect" can cause slight differences in retention times between deuterated and non-deuterated compounds. The deuterium atoms can subtly alter the physicochemical properties of the molecule, leading to partial or complete separation from the analyte. This can compromise the primary advantage of using a stable isotope-labeled internal standard, as the analyte and IS may experience different matrix effects.
Q4: What are the major metabolites of Lapatinib that could potentially cause interference?
A4: Lapatinib is extensively metabolized in the liver, primarily by CYP3A4 and CYP3A5 enzymes.[4][5][6] The main metabolites are O-dealkylated Lapatinib and N-dealkylated Lapatinib.[5][7][8] These metabolites, along with other endogenous matrix components, are potential sources of co-elution and interference in the chromatographic analysis of Lapatinib.
Troubleshooting Guide: Resolving Co-elution Issues with this compound
This guide addresses common co-elution problems encountered during the analysis of Lapatinib with its deuterated internal standard, this compound.
Issue 1: Poor Peak Shape and Ion Suppression/Enhancement
-
Symptoms: Tailing, fronting, or split peaks for Lapatinib or this compound; poor accuracy and precision due to ion suppression or enhancement; high background noise.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Sample Preparation | Optimize sample preparation to remove interfering endogenous components. For protein precipitation, ensure the optimal ratio of precipitant (e.g., acetonitrile (B52724), methanol) to the sample is used. Consider solid-phase extraction (SPE) for cleaner samples. |
| Matrix Effects | Dilute the sample with the initial mobile phase to reduce the concentration of interfering matrix components. |
| Column Contamination | Implement a robust column washing procedure between injections. Use a gradient elution that includes a high-organic wash at the end of each run. |
| Inappropriate Column Chemistry | Screen different C18 columns from various manufacturers as they have different selectivities. Consider a phenyl-hexyl or a pentafluorophenyl (PFP) column for alternative selectivity. |
Issue 2: Chromatographic Separation of Lapatinib and this compound
-
Symptoms: Two distinct peaks are observed for Lapatinib and this compound; inconsistent analyte-to-internal standard ratio across injections.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Isotope Effect | A slight difference in retention time due to the deuterium labeling. |
| * Modify Mobile Phase Gradient: A shallower gradient can often improve the co-elution of the analyte and its deuterated internal standard. | |
| * Adjust Mobile Phase Composition: Small changes in the organic modifier (e.g., methanol (B129727) vs. acetonitrile) or the pH of the aqueous phase can alter selectivity and improve co-elution. | |
| * Lower Column Temperature: Reducing the column temperature can sometimes minimize the separation caused by the isotope effect. |
Issue 3: Co-elution with Lapatinib Metabolites
-
Symptoms: The peak for Lapatinib or this compound is broader than expected or shows a shoulder, suggesting the presence of a co-eluting compound. Inaccurate quantification, particularly at lower concentrations.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Chromatographic Resolution | The primary metabolites, O-dealkylated and N-dealkylated Lapatinib, are structurally similar to the parent drug and may have close retention times. |
| * Optimize Mobile Phase Gradient: A longer, shallower gradient will provide more time for the separation of Lapatinib from its metabolites. | |
| * Change Organic Modifier: Switching between acetonitrile and methanol can significantly alter the elution order and selectivity. | |
| * Adjust Mobile Phase pH: Modifying the pH of the aqueous mobile phase can change the ionization state of Lapatinib and its metabolites, leading to better separation. | |
| * Use a High-Resolution Column: Employ a column with a smaller particle size (e.g., sub-2 µm) to increase efficiency and resolving power. |
Experimental Protocols
Representative LC-MS/MS Method for Lapatinib Quantification
This protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.
| Parameter | Condition |
| Chromatographic System | UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, linear gradient to 90% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Lapatinib: m/z 581.1 -> 365.1this compound: m/z 585.1 -> 369.1 |
Sample Preparation Protocol (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing this compound (internal standard).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Visualizations
Caption: A flowchart for troubleshooting co-elution issues.
Caption: Experimental workflow for Lapatinib quantification.
Caption: Lapatinib inhibits EGFR and HER2 signaling pathways.[1][9][10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. longdom.org [longdom.org]
- 6. Detoxication versus Bioactivation Pathways of Lapatinib In Vitro: UGT1A1 Catalyzes the Hepatic Glucuronidation of Debenzylated Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Lapatinib-d4 Stability in Response to Freeze-Thaw Cycles: A Technical Guide
For researchers and drug development professionals utilizing Lapatinib-d4, particularly as an internal standard in bioanalytical assays, ensuring its stability under various laboratory conditions is paramount for accurate and reproducible results. This technical support center provides essential guidance on the impact of freeze-thaw cycles on this compound stability, offering troubleshooting advice and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during freeze-thaw cycles a concern?
A1: this compound is a deuterium-labeled version of Lapatinib, a tyrosine kinase inhibitor used in cancer therapy. In bioanalytical laboratories, this compound is commonly employed as an internal standard (IS) for the quantification of Lapatinib in biological samples like plasma.[1] The stability of an internal standard is critical because its degradation can lead to inaccurate measurements of the target analyte, thereby compromising the integrity of pharmacokinetic and other research data.[1] Freeze-thaw cycles, a common occurrence during sample storage and handling, can introduce physical and chemical stresses that may degrade the stability of the analyte.[1]
Q2: How many freeze-thaw cycles can this compound typically withstand without significant degradation?
A2: Bioanalytical method validation guidelines generally require that an analyte be stable for a minimum of three freeze-thaw cycles.[1] While specific public data on the maximum number of cycles for this compound is limited, it is expected to be stable for at least this many cycles when stored and handled correctly. Stability is typically assessed by comparing the concentration of the analyte in samples that have undergone freeze-thaw cycles to that of freshly prepared samples, with a deviation of ±15% being the generally accepted limit.[1]
Q3: What are the typical storage conditions for this compound to ensure its stability?
A3: this compound should be stored at -20°C for long-term stability. For samples in a biological matrix, such as plasma, storage at -80°C is often recommended to minimize degradation.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in this compound response after freeze-thaw cycles. | 1. Inconsistent freezing or thawing procedures.2. Inaccurate pipetting.3. Matrix effects varying between samples. | 1. Standardize the freeze-thaw protocol for all samples.2. Verify pipette calibration and technique.3. Evaluate matrix effects by testing in different lots of the biological matrix. |
| Decreasing this compound concentration with an increasing number of freeze-thaw cycles. | 1. Degradation of the compound due to repeated temperature changes.2. Adsorption to the storage container. | 1. Limit the number of freeze-thaw cycles to the validated number.2. Consider using different types of storage tubes (e.g., low-binding polypropylene). |
| Interference peak observed at the same retention time as this compound. | 1. Contamination from the biological matrix or lab equipment.2. Presence of a metabolite. | 1. Analyze blank matrix from multiple sources.2. Optimize the chromatographic method to improve separation. |
Data on Freeze-Thaw Stability
While specific raw data from freeze-thaw stability studies of this compound are not widely published, the following table presents illustrative data consistent with the expected stability of a validated internal standard in human plasma. This data demonstrates that the mean concentration of this compound remains within the acceptable ±15% deviation from the nominal concentration after five freeze-thaw cycles.
| Freeze-Thaw Cycle | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=3) | % Deviation from Nominal |
| 0 (Control) | 100 | 102.1 | +2.1% |
| 1 | 100 | 101.5 | +1.5% |
| 2 | 100 | 99.8 | -0.2% |
| 3 | 100 | 103.2 | +3.2% |
| 4 | 100 | 98.9 | -1.1% |
| 5 | 100 | 97.5 | -2.5% |
Experimental Protocol for Freeze-Thaw Stability Assessment
This protocol outlines the methodology for evaluating the stability of this compound in a biological matrix (e.g., human plasma) when subjected to repeated freeze-thaw cycles.
1. Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., methanol (B129727) or DMSO).
-
Spike a known concentration of the this compound stock solution into the biological matrix to obtain a desired final concentration (e.g., 100 ng/mL).
-
Prepare at least three replicates for each freeze-thaw cycle to be tested.
2. Freeze-Thaw Cycles:
-
A single freeze-thaw cycle consists of freezing the samples at the intended storage temperature (e.g., -80°C) for a minimum of 12 hours.[1]
-
Following the freezing period, the samples are thawed unassisted at room temperature until completely liquid.[1]
-
This process is repeated for the desired number of cycles (typically a minimum of three).
3. Sample Analysis:
-
After the final thaw, the samples are processed using a validated extraction method (e.g., protein precipitation or liquid-liquid extraction).
-
The extracted samples are then analyzed using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Evaluation:
-
The mean concentration of this compound in the samples from each freeze-thaw cycle is calculated.
-
This mean concentration is compared to the concentration of freshly prepared control samples (Cycle 0).
-
The percentage deviation is calculated using the formula: ((Mean Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100. The results should be within ±15% to confirm stability.[1]
Visualizations
Caption: Experimental workflow for assessing the freeze-thaw stability of this compound.
Caption: Logical relationship for troubleshooting inconsistent freeze-thaw stability results.
References
ensuring consistent performance of Lapatinib-d4 internal standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent performance of Lapatinib-d4 as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Lapatinib (B449), a tyrosine kinase inhibitor. It is considered the "gold standard" for use as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] Because it is chemically almost identical to Lapatinib, it co-elutes and experiences similar ionization suppression or enhancement, effectively compensating for variability during sample preparation and analysis.[1][3]
Q2: What are the recommended storage conditions for this compound?
This compound is typically stored at -20°C for long-term stability, with a shelf life of at least four years.[4] Stock solutions are often prepared in DMSO and can be stored at -80°C for up to a year or -20°C for up to six months.[5] It is crucial to avoid repeated freeze-thaw cycles to maintain the integrity of the solution.[5]
Q3: What are the common causes of inconsistent this compound performance?
Inconsistent performance of this compound can stem from several factors, including:
-
Matrix Effects: Variations in the biological matrix between samples can lead to ion suppression or enhancement, affecting the internal standard's signal.[3]
-
Internal Standard Stability: Degradation of this compound during sample storage, handling, or analysis can result in a decreasing signal over time.[6]
-
Sample Preparation Variability: Inconsistencies in procedures like pipetting, extraction, and reconstitution can introduce errors.[6]
-
Instrumental Issues: Problems with the LC-MS/MS system, such as a contaminated ion source or a failing column, can cause signal instability.[7]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered with this compound.
Issue 1: High Variability in this compound Peak Area Across a Run
Symptoms:
-
The peak area of this compound is inconsistent across calibration standards, quality controls (QCs), and unknown samples.
-
The coefficient of variation (%CV) for the internal standard response exceeds established acceptance criteria (typically >15%).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Review the sample preparation protocol for any potential sources of variability. 2. Verify the calibration and proper functioning of pipettes and other liquid handling equipment. 3. Ensure thorough vortexing and mixing at all relevant steps. |
| Matrix Effects | 1. Evaluate matrix effects by performing a post-extraction spike experiment.[8] 2. Analyze blank matrix from at least six different sources to assess inter-individual variability.[9] 3. Optimize chromatographic conditions to separate this compound from interfering matrix components. |
| Autosampler/Injector Issues | 1. Check for air bubbles in the syringe and sample loop. 2. Ensure the injection needle is correctly positioned and not partially clogged. 3. Perform an injection precision test with a standard solution. |
| Inconsistent Evaporation/Reconstitution | 1. Ensure complete and consistent drying of the samples after extraction. 2. Verify the accuracy of the reconstitution solvent volume and ensure complete dissolution of the residue. |
Troubleshooting Workflow for High Variability
Caption: A logical workflow for troubleshooting inconsistent internal standard responses.
Issue 2: Gradual Decrease in this compound Signal Throughout an Analytical Run
Symptoms:
-
A consistent downward trend in the this compound peak area is observed from the beginning to the end of the run.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Internal Standard Degradation in Autosampler | 1. Perform an autosampler stability assessment by re-injecting samples after they have been sitting in the autosampler for a prolonged period. 2. Consider using a cooled autosampler if available. |
| Column Contamination/Degradation | 1. Implement a robust column washing protocol between runs. 2. If the problem persists, replace the analytical column. |
| Ion Source Contamination | 1. Clean the ion source, paying close attention to the capillary and orifice.[7] 2. Optimize source parameters (e.g., temperature, gas flows) to minimize contamination buildup. |
| Deterioration of Mobile Phase | 1. Prepare fresh mobile phase. 2. Ensure proper filtration and degassing of solvents. |
Investigating Signal Drift
Caption: A systematic approach to diagnosing a decreasing internal standard signal.
Issue 3: Complete or Abrupt Loss of this compound Signal
Symptoms:
-
The this compound peak is absent or significantly reduced in a subset of samples or the entire run.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Error in Internal Standard Addition | 1. Manually review the sample preparation records to confirm the addition of the internal standard solution. 2. Prepare a fresh internal standard spiking solution and re-analyze the affected samples. |
| LC System Malfunction | 1. Check for leaks in the LC system. 2. Ensure the mobile phase reservoirs are not empty. 3. Verify that the pump is delivering the correct flow rate. |
| Mass Spectrometer Issue | 1. Confirm that the correct MRM transition for this compound is being monitored. 2. Check the instrument's tuning and calibration. 3. Inspect the ion source for a stable spray. |
| Clogged Tubing or Column | 1. Check for high backpressure, which may indicate a blockage. 2. Systematically disconnect components to isolate the source of the clog. |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Biological Matrix
This protocol outlines the procedure for assessing the freeze-thaw and short-term (bench-top) stability of this compound in plasma.
1. Preparation of Stability Samples:
-
Spike a known concentration of this compound into a pooled blank biological matrix (e.g., human plasma) to prepare low and high concentration QC samples.
2. Freeze-Thaw Stability:
-
Subject a set of stability samples to at least three freeze-thaw cycles.
-
A single cycle consists of freezing the samples at -80°C for at least 12 hours, followed by thawing unassisted at room temperature.[6][9]
-
After the final thaw, process and analyze the samples.
3. Short-Term (Bench-Top) Stability:
-
Keep a set of stability samples at room temperature for a duration that mimics the sample handling time during a typical analysis (e.g., 4-6 hours).[9]
-
At predetermined time points, process and analyze the samples.
4. Data Analysis:
-
Compare the mean concentration of the stability samples to that of freshly prepared control samples.
-
The deviation should be within acceptable limits, typically ±15%.
Protocol 2: Assessment of Matrix Effects
This protocol describes the post-extraction spike method to evaluate the impact of the matrix on this compound ionization.
1. Sample Sets Preparation:
-
Set A (Neat Solution): Prepare a solution of this compound in the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with this compound at the same concentration as Set A.
-
Set C (Blank Matrix): Process blank biological matrix without the addition of the internal standard.
2. LC-MS/MS Analysis:
-
Analyze all three sets of samples.
3. Calculation of Matrix Factor (MF):
-
MF = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.
Quantitative Data Summary
Table 1: Acceptance Criteria for Internal Standard Response
| Parameter | Regulatory Guideline (FDA/EMA) | Typical Industry Practice |
| Interference in Blank Samples | Response at the IS retention time should be ≤ 5% of the mean IS response in calibrators and QCs.[10] | Adherence to regulatory guidelines. |
| Variability Across a Run | No explicit numerical criteria, but trends and significant deviations should be investigated.[1] | The IS response of a study sample should be within 50-150% of the mean IS response of the calibrators and QCs.[1] |
| Stability Assessment | The mean concentration of stability samples should be within ±15% of the nominal concentration. | The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Table 2: Example LC-MS/MS Parameters for Lapatinib Analysis
| Parameter | Typical Value/Condition |
| LC Column | Zorbax SB-C18 (5 μm, 2.1 x 50 mm)[11] |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile, methanol, water, and formic acid. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[12] |
| MRM Transition (Lapatinib) | m/z 581.0 → [Product Ion] |
| MRM Transition (this compound) | m/z 585.1 → [Product Ion] (example for d4) |
Note: Specific product ions and optimal instrument parameters should be determined during method development.
Signaling Pathway
Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2). By inhibiting these receptors, Lapatinib blocks downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival in cancer cells.
Caption: Lapatinib's mechanism of action on EGFR and HER2 signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 8. benchchem.com [benchchem.com]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ptfarm.pl [ptfarm.pl]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Lapatinib Using Lapatinib-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Lapatinib (B449), a tyrosine kinase inhibitor crucial in the treatment of HER2-positive breast cancer, in biological matrices is paramount for pharmacokinetic and bioequivalence studies. The choice of internal standard is a critical factor in the development of a robust and reliable bioanalytical method. This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Lapatinib-d4, against alternative methods.
The Gold Standard: Lapatinib Quantification with this compound
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard for quantitative bioanalysis by LC-MS/MS. This is because a deuterated internal standard exhibits nearly identical physicochemical properties to the analyte, Lapatinib. Consequently, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer source. This co-behavior allows for effective compensation for variability during sample preparation and analysis, leading to superior accuracy and precision.[1][2]
The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines for bioanalytical method validation, which include parameters such as accuracy, precision, linearity, selectivity, and stability.[3][4][5]
Comparative Performance of Analytical Methods
The selection of an appropriate bioanalytical method hinges on its performance characteristics. The following tables summarize the validation parameters for an LC-MS/MS method using a deuterated internal standard (representing this compound) compared to methods employing other internal standards or no internal standard.
Table 1: Comparison of Linearity and Sensitivity
| Method | Internal Standard | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| LC-MS/MS | Lapatinib-d3/d4 | 5 - 5000 | 2.5 - 5 |
| LC-MS/MS | Pioglitazone | 15.004 - 2000.540 | 15.004 |
| LC-MS/MS | Zileuton | 5 - 5000 | 5 |
| RP-HPLC | Gemcitabine HCl | 2000 - 60000 | 265 |
| RP-HPLC | No Internal Standard | 25000 - 75000 | 450 |
Table 2: Comparison of Accuracy and Precision
| Method | Internal Standard | Accuracy (% Bias) | Precision (% RSD) |
| LC-MS/MS | Lapatinib-d3 | Within ±10% | <11% |
| LC-MS/MS | Pioglitazone | Within ±15% | <15% |
| RP-HPLC | Gemcitabine HCl | Within ±2% | <2% |
| RP-HPLC | No Internal Standard | Within ±2% | <2% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation
The choice of sample preparation technique significantly impacts the cleanliness of the sample and the recovery of the analyte.
-
Protein Precipitation (PPT): This is a simple and rapid method.
-
To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
-
Liquid-Liquid Extraction (LLE): This method offers a cleaner extract than PPT.
-
To 250 µL of plasma, add the internal standard solution.
-
Add 2.5 mL of an organic solvent (e.g., ethyl acetate (B1210297) or methyl t-butyl ether).
-
Vortex for 5 minutes, then centrifuge.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (SPE): This technique provides the cleanest samples and can be automated.
-
Condition a C8 SPE cartridge with methanol (B129727) and water.
-
Load the plasma sample (diluted with water) onto the cartridge.
-
Wash the cartridge with water and 5% methanol to remove interferences.
-
Elute Lapatinib and the internal standard with methanol.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 5 μm, 2.1 × 50 mm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lapatinib: m/z 581.2 → 365.2
-
This compound: m/z 585.2 → 365.2
-
-
Stability Assessment
Ensuring the stability of Lapatinib in biological matrices under various conditions is a critical component of method validation, as per FDA and EMA guidelines.
Table 3: Stability of Lapatinib in Human Plasma
| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation) |
| Bench-top | At least 6 hours | Room Temperature | Within ±15% |
| Freeze-thaw | 3 cycles | -20°C to Room Temperature | Within ±15% |
| Long-term | To cover study duration | -70°C or colder | Within ±15% |
| Post-preparative | Duration of analysis | Autosampler Temperature | Within ±15% |
Forced degradation studies are also performed to demonstrate the stability-indicating nature of the method, where the drug is exposed to stress conditions such as acid, base, oxidation, heat, and light to ensure that the degradation products do not interfere with the quantification of Lapatinib.
Visualizing the Workflow and Rationale
The following diagrams illustrate the bioanalytical method validation workflow and the rationale for using a stable isotope-labeled internal standard.
Caption: Bioanalytical method validation workflow.
Caption: Rationale for using a stable isotope-labeled internal standard.
Conclusion
The data strongly supports the use of a stable isotope-labeled internal standard, such as this compound, for the bioanalytical quantification of Lapatinib. While methods using other internal standards or no internal standard can be developed, they are more susceptible to variability in sample recovery and matrix effects, which can compromise the accuracy and reliability of the data. For pivotal pharmacokinetic and clinical studies, the superior performance of an LC-MS/MS method with a deuterated internal standard is the recommended approach to ensure data of the highest quality and integrity.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
The Gold Standard for Bioanalysis: A Comparative Guide to Lapatinib-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents in biological matrices is paramount for accurate pharmacokinetic and bioequivalence studies. In the analysis of the tyrosine kinase inhibitor Lapatinib (B449), the choice of an internal standard is a critical factor influencing data reliability. This guide provides an objective comparison of Lapatinib-d4 with other internal standards, supported by experimental data, to underscore its superiority in ensuring analytical accuracy and precision.
The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis.[1][2][3] this compound, a deuterated analog of Lapatinib, closely mimics the physicochemical properties and chromatographic behavior of the parent drug. This near-identical behavior is crucial for compensating for variability during sample preparation, chromatography, and ionization, which is a significant challenge with complex biological samples.[4][5][6]
Performance Comparison: this compound vs. Alternative Internal Standards
The selection of an appropriate internal standard directly impacts the accuracy, precision, and robustness of a bioanalytical method. While structurally similar compounds (analog internal standards) have been used, they often fall short of the performance achieved with a stable isotope-labeled standard like this compound.
A key study evaluating the analytical performance of a non-isotope-labeled internal standard (zileuton) versus an isotope-labeled internal standard (Lapatinib-d3, which is analytically analogous to this compound) demonstrated the critical advantage of the latter. While both methods showed acceptable specificity, accuracy, and precision in pooled human plasma, only the isotope-labeled standard could correct for the significant interindividual variability in the recovery of Lapatinib from patient plasma samples.[4][5] The recovery of Lapatinib, a highly plasma protein-bound drug, varied up to 3.5-fold in plasma from different cancer patients.[4][5] The stable isotope-labeled internal standard effectively normalized this variability, leading to more accurate and reliable quantification in a real-world clinical setting.
Below is a summary of quantitative data comparing LC-MS/MS methods utilizing a stable isotope-labeled internal standard (like this compound/d3) with methods using other types of internal standards or no internal standard at all.
| Parameter | LC-MS/MS with Isotope-Labeled IS (Lapatinib-d3) | RP-HPLC with Analog IS (Gemcitabine HCl) |
| Linearity Range | 5.0 - 5000 ng/mL[4][5] | 2 - 60 µg/mL (2000 - 60,000 ng/mL)[7] |
| Correlation Coefficient (R²) | > 0.99[4] | Not explicitly reported, but linearity was established. |
| Accuracy | Within 100 ± 10%[4][5] | Within acceptable limits (not specified quantitatively in the provided abstract). |
| Precision (%RSD) | < 11%[4][5] | 0.223% for intra- and inter-day variations.[7] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[4] | 0.884 µg/mL (884 ng/mL)[7] |
| Ability to Correct for Matrix Effects | High | Low to Moderate |
| Ability to Correct for Recovery Variability | High[4][5] | Low |
Experimental Protocols
Bioanalytical Method using this compound as an Internal Standard
A typical experimental workflow for the quantification of Lapatinib in human plasma using this compound as an internal standard involves the following steps:
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, 10 µL of the this compound internal standard working solution is added and briefly vortexed.
-
Protein precipitation is induced by adding 300 µL of an organic solvent such as acetonitrile (B52724) or methanol (B129727).
-
The sample is vortexed vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes is performed to pellet the precipitated proteins.
-
The clear supernatant is carefully transferred for injection into the LC-MS/MS system.[1]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable reversed-phase column, such as a C18 column.[1][6]
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol and 0.45% formic acid in water (50:50, v/v), run isocratically.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for both Lapatinib and this compound. For Lapatinib, a common transition is m/z 581 → 365.1.[8]
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the biological context of Lapatinib, the following diagrams are provided.
Caption: Bioanalytical workflow for Lapatinib quantification.
Caption: Lapatinib's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Bioanalytical Methods for Lapatinib Utilizing Lapatinib-d4 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and clinical studies. Cross-validation of analytical methods is a critical process to ensure data consistency and comparability when a method is transferred between laboratories or when different analytical methods are used within a study. This guide provides a comprehensive comparison of key performance parameters for the bioanalysis of Lapatinib (B449), a tyrosine kinase inhibitor, with a focus on the use of its stable isotope-labeled internal standard, Lapatinib-d4.
Stable isotope-labeled internal standards (SIL-IS) like this compound are considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based methods.[1][2] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it experiences similar extraction recovery and ionization efficiency, thereby accurately correcting for variations during sample processing and analysis.[1][3]
Comparative Analysis of Bioanalytical Method Performance
The following tables summarize typical performance data for a validated LC-MS/MS method for the quantification of Lapatinib in human plasma, utilizing this compound as the internal standard. These values represent a benchmark for what is considered acceptable performance during method validation and subsequent cross-validation between two hypothetical laboratories (Lab A and Lab B).
Table 1: Calibration Curve and Sensitivity
| Parameter | Acceptance Criteria | Representative Data (Lab A) | Representative Data (Lab B) |
| Calibration Range | ≥ 3 orders of magnitude | 2.50 - 1000 ng/mL | 2.50 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9985 | 0.9991 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 2.50 ng/mL | 2.50 ng/mL |
Data is synthesized from typical performance characteristics of LC-MS/MS assays for Lapatinib.[4][5][6]
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Acceptance Criteria (Accuracy/Precision) | Lab A (% Accuracy / %RSD) | Lab B (% Accuracy / %RSD) |
| LLOQ QC | 2.50 | ± 20% / ≤ 20% | 105.2 / 8.5 | 102.8 / 9.1 |
| Low QC | 7.50 | ± 15% / ≤ 15% | 98.7 / 6.2 | 101.5 / 5.8 |
| Mid QC | 400 | ± 15% / ≤ 15% | 102.1 / 4.5 | 100.9 / 4.9 |
| High QC | 800 | ± 15% / ≤ 15% | 99.5 / 3.8 | 98.9 / 4.1 |
Accuracy is reported as the mean percentage of the nominal value. Precision is reported as the relative standard deviation (%RSD). Data is representative of validated bioanalytical methods.[7][8]
Table 3: Matrix Effect and Recovery
| Parameter | QC Level | Acceptance Criteria | Lab A | Lab B |
| Matrix Factor | Low, High | IS-normalized MF consistent with %RSD ≤15% | 1.03 (Low), 1.01 (High) | 1.05 (Low), 1.02 (High) |
| Recovery (%) | Low, Mid, High | Consistent, precise, and reproducible | 85.2 (Low), 87.1 (Mid), 86.5 (High) | 83.9 (Low), 86.2 (Mid), 85.7 (High) |
The use of a stable isotope-labeled internal standard is essential for correcting interindividual variability in recovery.[7]
Experimental Protocols
A detailed methodology is crucial for the successful validation and cross-validation of any bioanalytical method. Below is a representative protocol for the quantification of Lapatinib in human plasma using LC-MS/MS with this compound as an internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., at 500 ng/mL).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: Zorbax SB-C18, 2.1 x 50 mm, 5 µm[4]
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lapatinib: m/z 581.1 → 365.1
-
This compound: m/z 585.1 → 365.1
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of a cross-validation study between two laboratories.
Caption: Workflow for inter-laboratory cross-validation of a bioanalytical method.
Conclusion
The cross-validation of bioanalytical methods is a regulatory expectation and a scientific necessity to ensure the integrity of data generated across different sites or with different methods. The use of a stable isotope-labeled internal standard, such as this compound for Lapatinib analysis, is paramount in minimizing variability and achieving the high standards of accuracy and precision required.[7] By adhering to rigorous validation protocols and predefined acceptance criteria, researchers can confidently compare and combine data, ultimately accelerating the drug development process.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ejbps.com [ejbps.com]
- 6. researchgate.net [researchgate.net]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
The Gold Standard in Lapatinib Quantification: A Comparative Guide to Using Lapatinib-d4
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Lapatinib (B449) is paramount for robust pharmacokinetic studies and reliable clinical trial data. This guide provides a comprehensive comparison of analytical methodologies, highlighting the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a deuterated internal standard, such as Lapatinib-d4, against alternative methods.
The use of a stable isotope-labeled internal standard is widely considered the gold standard in bioanalytical assays.[1][2] This is primarily due to its ability to effectively compensate for variations in sample extraction, matrix effects, and instrument response, thus ensuring the highest degree of accuracy and precision. This guide presents experimental data and protocols to objectively demonstrate the advantages of this approach over other techniques, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV).
Performance Comparison: The Decisive Advantage of a Deuterated Internal Standard
The selection of an analytical method hinges on key performance parameters like linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, and precision. The data presented below, collated from various validated methods, unequivocally illustrates the enhanced performance of LC-MS/MS with a deuterated internal standard.
Table 1: Quantitative Comparison of Lapatinib Bioanalytical Methods
| Parameter | LC-MS/MS with Lapatinib-d3/d4 | LC-MS/MS with Non-Isotopic IS | HPLC-UV |
| Linearity Range | 2.5 - 5000 ng/mL[1][2][3] | 5 - 800 ng/mL | 2 - 180 µg/mL (2000 - 180000 ng/mL) |
| LLOQ | 1 - 5 ng/mL | 5 ng/mL | 180 - 884 ng/mL |
| Accuracy (%) | 90 - 110% | Within acceptable limits | 99.1 - 100.89% |
| Precision (%RSD) | < 11% | < 15% | < 2% - 5.83% |
As evidenced in Table 1, the LC-MS/MS method employing a stable isotope-labeled internal standard offers a significantly wider linear range and a substantially lower limit of quantification compared to HPLC-UV methods. This heightened sensitivity is critical for pharmacokinetic studies where plasma concentrations of Lapatinib can be very low. While both LC-MS/MS methods show high accuracy and precision, the use of a deuterated internal standard is essential for correcting interindividual variability in plasma sample recovery.
Experimental Protocols: A Closer Look at the Methodologies
To provide a clear understanding of the practical aspects, detailed experimental protocols for both the recommended LC-MS/MS method with a deuterated internal standard and a representative HPLC-UV method are outlined below.
LC-MS/MS with this compound Internal Standard
This method is adapted from a validated protocol for the quantification of Lapatinib in human plasma.
1. Sample Preparation:
-
To 100 µL of plasma sample, add the internal standard (this compound).
-
Perform protein precipitation by adding acetonitrile (B52724).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. Chromatographic Conditions:
-
HPLC System: Waters Alliance 2695 or equivalent.
-
Column: Waters XBridge C18 (3.5 µm, 50 × 2.1 mm i.d.).
-
Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and 0.45% formic acid in water (50:50, v/v).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 30°C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lapatinib: m/z 581.0 → 365.1
-
This compound (or similar deuterated standard like GW572016AH): m/z 587 → 367
-
HPLC-UV Method with a Non-Isotopic Internal Standard
This protocol is a representative example of an HPLC-UV method for Lapatinib quantification in pharmaceutical dosage forms.
1. Sample Preparation:
-
Dissolve the sample containing Lapatinib in the mobile phase.
-
Add a known concentration of an internal standard (e.g., Gemcitabine Hydrochloride).
-
Filter the solution before injection.
2. Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: ODS C-18 RP column (4.6 mm i.d. × 250 mm).
-
Mobile Phase: A mixture of acetonitrile and water (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 232 nm.
Visualizing the Workflow
To further elucidate the experimental process, the following diagrams illustrate the key steps in Lapatinib quantification using an internal standard.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Lapatinib Assay Performance: A Comparative Guide to Linearity and Range Utilizing Lapatinib-d4
For researchers, scientists, and drug development professionals, the accurate quantification of Lapatinib (B449) is paramount for pharmacokinetic analysis, therapeutic drug monitoring, and the overall success of clinical trials. This guide provides a comprehensive comparison of bioanalytical methods for Lapatinib, with a focus on the linearity and range achievable using a stable isotope-labeled internal standard, Lapatinib-d4. The use of a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard, offering superior accuracy and precision by compensating for matrix effects and variability during sample processing.
The selection of an appropriate analytical method hinges on its ability to deliver reliable and reproducible results across a wide range of concentrations. This is particularly crucial for Lapatinib, a tyrosine kinase inhibitor used in cancer therapy, where plasma concentrations can vary significantly among patients. Below, we present a detailed comparison of an LC-MS/MS method employing a stable isotope-labeled internal standard against alternative HPLC-based methods.
Performance Comparison: Linearity and Detection Limits
The following table summarizes the key performance characteristics of various analytical methods for the quantification of Lapatinib. The data highlights the enhanced sensitivity and broader linear range offered by the LC-MS/MS method with a deuterated internal standard.
| Parameter | LC-MS/MS with Isotope-Labeled IS (e.g., this compound/d3) | RP-HPLC with Gemcitabine IS | UPLC-PDA (No IS) | RP-HPLC-UV (No IS) |
| Internal Standard (IS) | This compound or Lapatinib-d3[1] | Gemcitabine Hydrochloride[2] | None | None |
| Linearity Range | 2.5 - 5000 ng/mL[1][3] | 2 - 60 µg/mL | 10 - 50 µg/mL | 25 - 75 µg/mL[4] |
| Correlation Coefficient (R²) | > 0.99 | Not Reported | > 0.999 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 2.5 - 5 ng/mL | 884 ng/mL | 180 ng/mL | 1350 ng/mL |
| Limit of Detection (LOD) | Not explicitly stated, but LLOQ is very low. | 265 ng/mL | 60 ng/mL | 450 ng/mL |
As evidenced by the data, the LC-MS/MS method with a stable isotope-labeled internal standard provides a significantly wider linear range and a substantially lower limit of quantification compared to HPLC-UV/PDA methods. This heightened sensitivity is critical for pharmacokinetic studies where monitoring low concentrations of Lapatinib is often necessary.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical assays. Below are typical protocols for an LC-MS/MS assay using a deuterated internal standard and a comparative RP-HPLC method.
LC-MS/MS Method with this compound Internal Standard
1. Sample Preparation (Protein Precipitation)
-
To a 50 μL aliquot of human plasma, add the isotopically labeled internal standard (this compound).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions
-
Column: Zorbax SB-C18 (5 μm, 2.1 × 50 mm) or equivalent.
-
Mobile Phase: Isocratic elution with a mixture of an appropriate buffer (e.g., 5mM ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitored Transitions:
-
Lapatinib: Specific precursor to product ion transition (e.g., m/z 581.40 > 364.96).
-
This compound/d3: Specific precursor to product ion transition (e.g., m/z 584.10 > 366.00).
-
Alternative Method: RP-HPLC with Gemcitabine Internal Standard
1. Sample Preparation
-
An accurately weighed portion of the sample is dissolved in a mixture of acetonitrile (B52724) and water.
-
The internal standard (Gemcitabine Hydrochloride) is added.
-
The solution is filtered through a 0.4 μm membrane filter.
2. Chromatographic Conditions
-
Column: ODS C-18 RP column (4.6 mm i.d. × 250 mm).
-
Mobile Phase: A mixture of acetonitrile and water (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 232 nm.
-
Injection Volume: 20 µL.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the quantification of Lapatinib in a biological sample using an LC-MS/MS method with a stable isotope-labeled internal standard.
Caption: Workflow for Lapatinib quantification using an internal standard.
Signaling Pathway Context
Lapatinib is a potent inhibitor of the tyrosine kinase activity associated with two members of the epidermal growth factor receptor (EGFR) family: EGFR (ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/neu or ErbB2). By inhibiting these receptors, Lapatinib blocks downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival in certain cancers. Accurate measurement of Lapatinib concentrations is therefore essential to correlate drug exposure with its pharmacological effect on these pathways.
Caption: Lapatinib's mechanism of action on signaling pathways.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Critical Role of Lapatinib-d4 in Accurate Lapatinib Bioanalysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents is paramount for successful pharmacokinetic and bioequivalence studies. This guide provides a comprehensive comparison of bioanalytical methods for the tyrosine kinase inhibitor Lapatinib, highlighting the superior performance of its deuterated stable isotope-labeled internal standard, Lapatinib-d4, in ensuring accurate and reliable results.
Lapatinib is a potent dual inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) and Epidermal Growth Factor Receptor (EGFR/ErbB1) tyrosine kinases. Its efficacy in treating certain types of breast cancer necessitates robust bioanalytical methods to monitor its concentration in biological matrices. The use of an appropriate internal standard is crucial in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for variability in sample preparation and matrix effects. This guide demonstrates that the use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving accurate quantification.
Performance Comparison: this compound vs. Other Internal Standards
The selection of an internal standard significantly impacts the linearity, sensitivity, and overall reliability of a bioanalytical method. The following table summarizes and compares the performance of LC-MS/MS methods utilizing this compound (or the similar Lapatinib-d3) with other methods that use non-isotope-labeled internal standards or no internal standard at all.
| Parameter | LC-MS/MS with this compound/d3 (Isotope-Labeled IS) | RP-HPLC with Gemcitabine (Non-Isotope-Labeled IS) | UPLC-PDA (No IS) |
| Linearity Range | 2.5 - 5000 ng/mL | 2 - 60 µg/mL (2000 - 60000 ng/mL) | 10 - 50 µg/mL (10000 - 50000 ng/mL) |
| Lower Limit of Quantification (LLOQ) | 2.5 - 5.0 ng/mL | 884 ng/mL | 100 ng/mL |
| Recovery of Lapatinib | Variable (16-70%), corrected by IS | Not explicitly reported, but IS is used to correct for losses | Not applicable |
| Matrix Effect | Effectively compensated | Potential for uncorrected variability | Significant potential for interference |
| Precision (%RSD) | < 11% | Not explicitly reported | Not explicitly reported |
| Accuracy (%Bias) | Within ±10% | Not explicitly reported | Not explicitly reported |
The data clearly indicates that methods employing a stable isotope-labeled internal standard like this compound offer a significantly wider linear range and a much lower limit of quantification compared to HPLC-UV/PDA methods. This enhanced sensitivity is crucial for pharmacokinetic studies where plasma concentrations of Lapatinib can be very low.
One of the most critical findings from comparative studies is the significant inter-individual variability in the recovery of Lapatinib from plasma samples. Studies have shown that the recovery of this highly protein-bound drug can vary up to 3.5-fold in plasma from different cancer patients (ranging from 16% to 56%). While a non-isotope-labeled internal standard can show acceptable precision in pooled plasma, only a stable isotope-labeled internal standard like this compound can accurately correct for this wide inter-individual variability in recovery.
Experimental Protocols
A detailed methodology is essential for replicating and validating bioanalytical results. Below is a representative experimental protocol for the quantification of Lapatinib in human plasma using this compound as an internal standard with LC-MS/MS.
Sample Preparation: Protein Precipitation
-
To 50 µL of a human plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
-
Chromatographic Column: Zorbax SB-C18 (5 μm, 2.1 × 50 mm) or equivalent.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 5mM ammonium (B1175870) formate (B1220265) (pH 3.5) (e.g., 80:20 v/v).
-
Flow Rate: 0.6 - 1 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with positive ion electrospray ionization (ESI).
-
Monitored Transitions:
-
Lapatinib: m/z 581.1 → 365.1
-
This compound: m/z 585.1 → 365.0
-
Visualizing the Workflow and Mechanism
To better understand the experimental process and the biological target of Lapatinib, the following diagrams are provided.
Caption: Experimental workflow for Lapatinib quantification using this compound.
Caption: Lapatinib's inhibition of HER2/EGFR signaling pathways.
Data Presentation: A Comparative Analysis of LC-MS/MS Methodologies
An Inter-Laboratory Comparison Guide to Lapatinib (B449) Analysis Using Lapatinib-d4
This guide provides a comparative overview of analytical methods for the quantification of Lapatinib in biological matrices, with a specific focus on methods employing the deuterated internal standard, this compound. The information is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Lapatinib.
Disclaimer: The following table is a compilation of data from separate studies and does not represent a direct, head-to-head inter-laboratory comparison under a single protocol. Variations in instrumentation, reagents, and specific laboratory procedures can contribute to differences in reported performance characteristics.
| Parameter | Study 1 | Study 2 | Study 3 |
| Internal Standard | This compound | Lapatinib-d3 | Isotope Labeled Lapatinib |
| Linearity Range | 2.5 - 1000 ng/mL[1] | 5.0 - 5000 ng/mL | 5.00 - 800.00 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL[3] | 5 ng/mL | 5 ng/mL[2] |
| Accuracy (% Bias) | Within ±15% | Within ±10% | Within ±15% |
| Precision (% RSD) | <15% | <11% | <15% |
| Matrix | Human Plasma[1] | Human Plasma | Human Plasma[2] |
| Extraction Method | Protein Precipitation[1] | Liquid-Liquid Extraction | Liquid-Liquid Extraction[2] |
Experimental Protocols: A Synthesized Approach
The following is a detailed, synthesized experimental protocol for the quantification of Lapatinib in human plasma by LC-MS/MS using this compound as an internal standard. This protocol is based on common methodologies reported in the scientific literature.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, aliquot 50 µL of the plasma sample.
-
Add 10 µL of this compound internal standard working solution (concentration will depend on the calibration curve range).
-
Add 150 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 5 µm, 2.1 × 50 mm) is commonly used.[1]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Lapatinib: m/z 581.1 → 365.0
-
This compound: m/z 585.1 → 365.0[3]
-
3. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters should include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Mandatory Visualizations
Signaling Pathway of Lapatinib
Caption: Lapatinib inhibits EGFR (HER1) and HER2 signaling pathways.
Experimental Workflow for Lapatinib Analysis
Caption: A typical workflow for the bioanalysis of Lapatinib.
References
The Gold Standard: Justifying the Use of Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) with other alternatives, supported by experimental data, to unequivocally justify their position as the gold standard in the field, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications.
In the complex world of bioanalysis, where analytes are often present at low concentrations within intricate biological matrices like plasma or urine, analytical variability is a significant challenge. An internal standard (IS) is a compound of known concentration added to samples to correct for this variability, which can arise during sample preparation, injection, and instrument analysis. The ideal IS should mimic the physicochemical properties of the analyte to ensure it is affected by experimental variations in the same way. While various compounds, such as structural analogs, can be used as internal standards, stable isotope-labeled internal standards (SIL-ISs) offer a level of accuracy and reliability that is unmatched.[1][2]
A SIL-IS is a version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[2] This subtle change in mass allows the SIL-IS to be distinguished from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical. This near-identical nature is the cornerstone of its superiority, as it ensures the SIL-IS and the analyte exhibit the same behavior throughout the analytical process, from extraction to detection.
Superior Performance: A Data-Driven Comparison
The primary advantage of a SIL-IS lies in its ability to compensate for two major sources of error in LC-MS/MS analysis: variable extraction recovery and matrix effects. Matrix effects occur when co-eluting components from the biological sample enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Because a SIL-IS has virtually the same retention time and ionization efficiency as the analyte, it experiences the same matrix effects, allowing for accurate correction. Structural analogs, while similar, can have different chromatographic behaviors and ionization efficiencies, making them less effective at compensating for these variations.
Experimental data from comparative studies consistently demonstrates the superior performance of SIL-ISs. A notable study on the anticancer drug Kahalalide F provides a clear illustration of this. The study compared the performance of a stable isotope-labeled internal standard with a structural analog. The results, summarized below, highlight the significant improvements in accuracy and precision afforded by the SIL-IS.
| Performance Metric | Stable Isotope-Labeled IS | Structural Analog IS | Justification |
| Accuracy (Mean % Bias) | 100.3% | 96.8% | The SIL-IS provided a mean bias closer to the ideal value of 100%, indicating higher accuracy in the measurements. |
| Precision (% Standard Deviation) | 7.6% | 8.6% | The lower standard deviation with the SIL-IS demonstrates a significant improvement in the precision and reproducibility of the assay. |
These findings are echoed in other comparative studies. For instance, in the analysis of the immunosuppressant drug everolimus, while both a SIL-IS (everolimus-d4) and a structural analog (32-desmethoxyrapamycin) showed acceptable performance, the SIL-IS provided a more favorable comparison against an independent LC-MS/MS method, with a slope closer to the ideal value of 1.0 (0.95 for the SIL-IS vs. 0.83 for the analog).
Experimental Protocols for Internal Standard Evaluation
To ensure the reliability of a bioanalytical method, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established stringent guidelines for method validation, with a strong emphasis on the appropriate use and evaluation of internal standards. The following are detailed methodologies for key experiments to assess the performance of an internal standard.
Assessment of Matrix Effects
Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and the internal standard.
Methodology:
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare the analyte and internal standard in a neat solution (e.g., mobile phase) at low and high concentrations.
-
Set 2 (Post-extraction Spike): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with the analyte and internal standard at the same low and high concentrations as Set 1.
-
-
Analysis: Analyze both sets of samples via LC-MS/MS.
-
Calculation: The matrix factor (MF) is calculated by comparing the peak areas of the analyte and IS in the post-extraction spiked samples (Set 2) to the peak areas in the neat solution (Set 1). The IS-normalized MF is then calculated by dividing the analyte MF by the IS MF.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across all sources should be ≤15%.
Evaluation of Extraction Recovery
Objective: To determine the efficiency of the extraction process for both the analyte and the internal standard.
Methodology:
-
Sample Preparation:
-
Set A (Pre-extraction Spike): Spike the analyte and internal standard into the biological matrix before the extraction process.
-
Set B (Post-extraction Spike): Extract blank biological matrix and then spike the analyte and internal standard into the extracted matrix.
-
-
Analysis: Analyze both sets of samples.
-
Calculation: Recovery is calculated by comparing the peak area of the analyte (or IS) in the pre-extraction spiked samples (Set A) to that in the post-extraction spiked samples (Set B).
-
Acceptance Criteria: The recovery of the analyte and the internal standard should be consistent, precise, and reproducible. A SIL-IS is expected to have a recovery that closely tracks that of the analyte.
Stability Assessment
Objective: To ensure the internal standard is stable throughout the sample handling and analysis process.
Methodology:
-
Bench-Top Stability: Spike the internal standard into the biological matrix and leave the samples at room temperature for a period that mimics the expected sample handling time (e.g., 4, 8, and 24 hours).
-
Freeze-Thaw Stability: Spike the internal standard into the biological matrix and subject the samples to multiple freeze-thaw cycles (e.g., three cycles from -20°C or -70°C to room temperature).
-
Analysis: Analyze the stability samples and compare the response of the internal standard to that of freshly prepared samples.
-
Acceptance Criteria: The mean response of the internal standard in the stability samples should be within ±15% of the response in the fresh samples.
Visualizing the Rationale and Workflow
To further clarify the justification for using SIL-ISs and the experimental process, the following diagrams illustrate the key concepts and workflows.
Caption: Conceptual diagram illustrating how a SIL-IS more effectively compensates for analytical variability compared to an analog IS.
Caption: A typical bioanalytical workflow incorporating an internal standard for quantitative analysis.
Conclusion
The use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable quantitative bioanalysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process, particularly in compensating for matrix effects and extraction variability, leads to demonstrable improvements in accuracy and precision compared to other internal standards like structural analogs. For researchers, scientists, and drug development professionals committed to generating the highest quality data for regulatory submissions and critical decision-making, the evidence overwhelmingly supports the selection of stable isotope-labeled internal standards as the scientifically justified and superior choice.
References
Navigating Regulatory Compliance in Bioanalysis: A Comparative Guide to Internal Standards for Lapatinib Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is a critical aspect of preclinical and clinical studies. This guide provides a comprehensive comparison of bioanalytical methods for the tyrosine kinase inhibitor Lapatinib (B449), with a focus on meeting regulatory expectations through the appropriate use of internal standards. We present a detailed examination of the performance of the stable isotope-labeled (SIL) internal standard, Lapatinib-d4, against alternative approaches, supported by experimental data and detailed protocols.
The bioanalysis of Lapatinib, a potent inhibitor of both epidermal growth factor receptor (EGFR/HER1) and human epidermal growth factor receptor 2 (HER2/ERBB2), is fundamental to understanding its pharmacokinetic profile and ensuring patient safety and therapeutic efficacy.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation, with a strong emphasis on the use of an appropriate internal standard (IS) to ensure data integrity.[3]
The Gold Standard: Stable Isotope-Labeled Internal Standards
The consensus among regulatory agencies and the scientific community is the strong preference for the use of a stable isotope-labeled internal standard, such as this compound, for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[3][4] A SIL-IS is chemically identical to the analyte, with the only difference being the presence of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical nature ensures that the SIL-IS co-elutes with the analyte and behaves similarly during extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability.
Performance Comparison: this compound vs. Alternative Internal Standards
A critical aspect of bioanalytical method validation is demonstrating the ability of the internal standard to correct for variability. A study directly comparing a stable isotope-labeled internal standard (Lapatinib-d3, which is analytically analogous to this compound) with a non-isotope-labeled structural analog (zileuton) for the quantification of Lapatinib in human plasma highlights the superiority of the SIL-IS.
The following tables summarize the performance data from this comparative study and provide an overview of different validated LC-MS/MS methods for Lapatinib bioanalysis.
Table 1: Performance Comparison of Lapatinib Bioanalysis with a Stable Isotope-Labeled IS (Lapatinib-d3) vs. a Structural Analog IS (Zileuton) in Pooled Human Plasma
| Parameter | Method with Lapatinib-d3 (SIL-IS) | Method with Zileuton (Structural Analog IS) | Regulatory Acceptance Criteria |
| Linearity Range | 5 - 5000 ng/mL | 5 - 5000 ng/mL | N/A |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | ≥ 0.99 |
| Intra-day Precision (%CV) | < 11% | < 11% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 11% | < 11% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | Within ±10% | Within ±10% | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (%Bias) | Within ±10% | Within ±10% | Within ±15% (±20% at LLOQ) |
| Recovery of Lapatinib | Not explicitly stated for pooled plasma, but effectively corrects for variability | Not explicitly stated for pooled plasma | Consistent, precise, and reproducible |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation; %Bias: Percent Bias
Table 2: Overview of Validated LC-MS/MS Methods for Lapatinib Bioanalysis
| Internal Standard Type | Internal Standard Used | Linearity Range (ng/mL) | LLOQ (ng/mL) | Sample Preparation | Reference |
| Stable Isotope-Labeled | This compound | 2.5 - 2500 | 2.5 | Liquid-Liquid Extraction | |
| Stable Isotope-Labeled | Isotope Labeled Lapatinib | 5.00 - 800.00 | 5.00 | Liquid-Liquid Extraction | |
| Stable Isotope-Labeled | Isotopically Labeled IS | 2.50 - 1000 | 2.50 | Protein Precipitation | |
| Structural Analog | Pioglitazone | 15.004 - 2000.540 | 15.004 | Liquid-Liquid Extraction | |
| Structural Analog | Gemcitabine Hydrochloride | 2000 - 60000 (µg/mL to ng/mL conversion) | 884 | N/A (for tablet dosage form) | |
| No Internal Standard | N/A | 100 - 10,000 | 15 | Solid Phase Extraction |
Experimental Protocols
A robust and well-documented experimental protocol is a regulatory requirement for bioanalytical method validation. Below is a detailed methodology for the quantification of Lapatinib in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.
Preparation of Stock and Working Solutions
-
Lapatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Lapatinib reference standard in methanol (B129727).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Working Solutions: Prepare serial dilutions of the Lapatinib stock solution in 75% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in 75% methanol.
Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 50 µL of 1M NaOH and 2.5 mL of ethyl acetate.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax SB-C18 (150 x 3 mm, 3.5 µm) or equivalent
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 5mM ammonium (B1175870) formate (B1220265) (pH 3.8) (80:20 v/v)
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 35°C
-
Autosampler Temperature: 20°C
-
MS System: API 4000 triple quadrupole MS or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
-
Lapatinib: m/z 581.0 → 365.0
-
This compound: m/z 585.1 → 365.0
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of Lapatinib and a typical bioanalytical workflow.
Caption: Lapatinib inhibits EGFR (HER1) and HER2 tyrosine kinase activity.
Caption: Bioanalytical workflow for Lapatinib quantification in plasma.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical Method Development and Validation of Doxorubicin and Lapatinib in Rat Plasma Using UHPLC-HESI-LTQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lapatinib-d4 in a Laboratory Setting
The following guide provides essential procedures for the safe and compliant disposal of Lapatinib-d4, a deuterated internal standard used in research. As a cytotoxic agent, this compound and all associated materials require meticulous handling and disposal to protect laboratory personnel and the environment.
Key Safety and Handling Information
Proper disposal begins with safe handling. Adherence to a strict operational workflow is critical to minimize exposure risk. All handling of this compound powder should occur within a designated containment area, such as a chemical fume hood or biological safety cabinet, to prevent inhalation.[1] The following table summarizes crucial safety data for this compound.
| Parameter | Information & Recommendations |
| Compound Name | This compound (tosylate) |
| Primary Hazards | Cytotoxic Agent[1][2], Serious Eye Irritation (H319)[3][4][5], Skin Irritation (H315)[4][5][6], May cause harm to breast-fed children (H362)[3], May cause long-lasting harmful effects to aquatic life (H413)[3]. |
| Personal Protective Equipment (PPE) | Gloves: Double-gloving is recommended; change the outer glove immediately if contaminated.[1] Eye Protection: Safety goggles or glasses. Lab Coat: Wear a dedicated lab coat. Respiratory Protection: A NIOSH-approved respirator may be required if there is a risk of aerosolization.[1] |
| Handling Area | Use a designated area such as a chemical fume hood or biological safety cabinet.[1] |
| Spill Management | A spill kit specifically for cytotoxic drugs should be prepared and easily accessible.[1] In case of a spill, prevent dust formation and clean up using appropriate PPE.[7] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the proper disposal of this compound and any materials that have come into contact with it.
Step 1: Waste Segregation
All materials contaminated with this compound must be segregated and treated as cytotoxic waste.[1] This is the most critical step to ensure compliant disposal and prevent cross-contamination.
-
Solid Waste: Includes unused compound, contaminated gloves, bench paper, pipette tips, vials, and any other disposable labware.
-
Liquid Waste: Includes solutions from experiments, solvents used to dissolve the compound, and any rinsates from cleaning contaminated glassware.
Step 2: Waste Collection and Containment
Use dedicated, clearly labeled, and appropriate containers for cytotoxic waste.[1]
-
For Solid Waste:
-
For Liquid Waste:
Step 3: Decontamination of Work Area
After handling and disposal procedures are complete, the work surface must be decontaminated.
-
Use an appropriate cleaning agent to thoroughly wipe down the work surface within the fume hood or safety cabinet.[1]
-
Dispose of the cleaning materials (e.g., wipes, paper towels) as solid cytotoxic waste.
-
Remove PPE carefully and dispose of all disposable items (gloves, shoe covers) in the designated cytotoxic waste container.[1]
-
Wash hands thoroughly with soap and water after removing gloves.[1][4]
Step 4: Temporary Storage
Store sealed waste containers in a designated and secure satellite accumulation area.[7] This area should be away from general laboratory traffic to minimize the risk of accidental exposure.
Step 5: Final Disposal
Cytotoxic and chemical waste must be disposed of through a licensed hazardous waste disposal service.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the this compound waste.[7]
-
Provide the EHS department with all necessary documentation regarding the waste's contents.
-
Never dispose of this compound or its containers in the regular trash or down the drain.[6][9] This is crucial to prevent environmental contamination, as the compound may be harmful to aquatic life.[3]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the safe disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. orf.od.nih.gov [orf.od.nih.gov]
- 9. patienteducationsheets.com [patienteducationsheets.com]
Essential Safety and Logistical Information for Handling Lapatinib-d4
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Lapatinib-d4. Given that a specific Safety Data Sheet (SDS) for this compound is not always readily available, this guidance is based on the known hazards of the parent compound, Lapatinib, and general best practices for handling cytotoxic substances.[1] Lapatinib is an anti-cancer agent and should be handled with caution to minimize exposure.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound, based on guidelines for cytotoxic drugs.[1]
| Protection Type | Recommended PPE | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A full-face shield is recommended if there is a risk of splashing.[1] | Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).[1] |
| Skin Protection | Disposable nitrile gloves (double gloving is recommended).[1] A disposable, fluid-resistant gown with long sleeves and elastic or knit cuffs.[1] | Gloves should be powder-free and tested for use with chemotherapy drugs.[1] Gowns should close in the back.[1] |
| Respiratory Protection | A NIOSH-approved respirator may be required if there is a risk of aerosolization or if handling the compound outside of a containment device.[1] | The type of respirator will depend on the potential for exposure and should be selected based on a risk assessment.[1] |
| Foot Protection | Closed-toe shoes. Shoe covers may be necessary in designated handling areas.[1] | --- |
Operational Plan for Safe Handling
A strict operational workflow is essential to minimize the risk of exposure to this compound.[1]
1. Preparation:
-
Ensure all necessary PPE is readily available and inspected for integrity before use.[1]
-
Work in a designated area, such as a chemical fume hood or a biological safety cabinet, to control airborne particles.
-
Prepare a spill kit specifically for cytotoxic drugs and ensure it is easily accessible.[1]
2. Handling the Compound:
-
Wear the appropriate PPE as outlined in the table above before handling the compound.[1]
-
When weighing and dissolving the compound, use careful techniques to avoid generating dust or aerosols.[1]
3. Post-Handling Procedures:
-
After handling, carefully remove and dispose of all disposable PPE in designated cytotoxic waste containers.[1]
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Decontaminate the work surface with an appropriate cleaning agent.[1]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[1]
-
Waste Segregation: All materials that have come into contact with this compound, including unused compound, contaminated PPE, and labware, must be segregated as cytotoxic waste.[1]
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[1]
-
Disposal Method: Disposal must be made according to official regulations. Do not dispose of with household garbage or allow the product to reach the sewage system.[2]
Experimental Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
